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  • Product: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
  • CAS: 61259-84-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

The following is an in-depth technical guide for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-84-5), structured for researchers and process chemists. Advanced Synthesis, Characterization, and Application in...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-84-5), structured for researchers and process chemists.

Advanced Synthesis, Characterization, and Application in Medicinal Chemistry

CAS Registry Number: 61259-84-5 Chemical Formula: C₁₆H₁₅ClO₂ Molecular Weight: 274.74 g/mol IUPAC Name: (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

Part 1: Executive Technical Summary

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is a high-value aromatic ketone intermediate used primarily in the synthesis of PPAR-α agonists (fibrates) and functionalized UV-blocking agents. Structurally, it represents a lipophilic, sterically congested benzophenone scaffold. Its unique 3',5'-dimethyl substitution pattern adjacent to the methoxy group provides metabolic stability (blocking ortho-hydroxylation) and enhances the binding affinity of downstream pharmacophores.

In drug development, this compound serves as a critical precursor for next-generation fibrate analogues (structurally related to Fenofibrate) and as a process impurity standard for monitoring methylation side-reactions in the synthesis of 4-chloro-4'-methoxybenzophenone.

Part 2: Chemical Constitution & Properties[1]

The molecule features two distinct aromatic domains linked by a carbonyl bridge:

  • Ring A (Electrophilic): A 4-chlorophenyl ring, providing a handle for further cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

  • Ring B (Nucleophilic): A 4-methoxy-3,5-dimethylphenyl ring. The methyl groups at the 3' and 5' positions create significant steric hindrance, directing electrophilic attacks and influencing the solubility profile.

Physicochemical Profile
PropertyValueContext
Appearance White to Off-white Crystalline SolidHigh purity (>99%) form.[1][2]
Melting Point 96°C – 99°CSharp range indicates high crystallinity.
LogP (Predicted) ~4.8Highly lipophilic; requires non-polar solvents for processing.
Solubility Soluble in DCM, Toluene, THFInsoluble in water; sparingly soluble in cold ethanol.
Reactivity Carbonyl susceptible to reductionMethyl groups block ortho-lithiation/halogenation.

Part 3: Synthetic Methodology (The Core Protocol)

The most robust industrial route to CAS 61259-84-5 is the Regioselective Friedel-Crafts Acylation . This protocol is self-validating due to the steric blocking of the 2,6-dimethylanisole substrate, which forces substitution exclusively to the para position, ensuring high regiochemical purity.

Reaction Scheme

Substrates: 4-Chlorobenzoyl Chloride + 2,6-Dimethylanisole Catalyst: Aluminum Chloride (AlCl₃) or Zeolite HY (Green Alternative) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Detailed Experimental Protocol

Note: This protocol assumes a 100 mmol scale.

Step 1: Catalyst Activation

  • Charge a dry 3-neck round-bottom flask with DCM (150 mL) under nitrogen atmosphere.

  • Add AlCl₃ (14.6 g, 110 mmol) . Cool the suspension to 0–5°C using an ice bath.

    • Expert Insight: Controlling the exotherm during catalyst addition is critical to prevent solvent boiling and degradation.

Step 2: Acyl Chloride Addition

  • Add 4-Chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 20 minutes.

  • Stir for 30 minutes to form the acylium ion complex (active electrophile). The mixture will turn yellow/orange.

Step 3: Substrate Addition (The Critical Step)

  • Dissolve 2,6-Dimethylanisole (13.6 g, 100 mmol) in DCM (50 mL).

  • Add this solution dropwise to the reaction mixture at 0–5°C over 45 minutes.

    • Causality: Slow addition prevents "runaway" exotherms and minimizes di-acylation byproducts, although the steric bulk makes di-acylation unlikely.

  • Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.

Step 4: Quench and Isolation

  • Pour the reaction mass slowly into Ice/HCl (1M, 300 mL) with vigorous stirring.

    • Validation: The hydrolysis of the aluminum complex is exothermic; ensure temperature <20°C to avoid hydrolysis of the methoxy group.

  • Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash combined organics with 10% NaOH (to remove unreacted acid chloride as acid) and then Brine .

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/Heptane (1:4) .

  • Yield: Expect 22–24 g (80–87%).

Part 4: Process Control & Visualization

Reaction Mechanism & Workflow

The following diagram illustrates the Friedel-Crafts pathway and the steric "locking" mechanism that guarantees the 4'-position selectivity.

SynthesisWorkflow Start Start: 2,6-Dimethylanisole Reaction Reaction: Electrophilic Aromatic Substitution (Para-selective) Start->Reaction Substrate Reagent Reagent: 4-Cl-Benzoyl Chloride + AlCl3 Intermediate Intermediate: Acylium Complex Reagent->Intermediate Activation Intermediate->Reaction Attack Quench Quench: Ice/HCl Hydrolysis Reaction->Quench 4-6 hrs @ RT Product Product: CAS 61259-84-5 (Crystalline Solid) Quench->Product Isolation & Recryst.

Caption: Figure 1. Regioselective synthesis workflow for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

Quality Control Parameters

To ensure the material is suitable for pharmaceutical use (e.g., as a starting material for fibrates), the following specifications must be met:

Test ParameterMethodAcceptance CriteriaCriticality
Assay HPLC (C18, ACN/Water)≥ 98.5%Critical for yield calculation.
Regioisomer Content HPLC≤ 0.1%Ortho-acylation is sterically blocked but must be verified.
Loss on Drying Gravimetric≤ 0.5%Solvent entrapment (DCM) is common.
Demethylated Impurity HPLC≤ 0.2%Indicates harsh quench conditions (phenol formation).

Part 5: Downstream Applications (Drug Development)

This compound is a "gateway" intermediate. The methoxy group is typically a protecting group for the phenol, which is the active nucleophile for creating fibrate drugs.

Activation to Phenol (Demethylation)

The 4'-methoxy group can be cleaved using BBr₃ or HBr/Acetic Acid to yield 4-Chloro-3',5'-dimethyl-4'-hydroxybenzophenone .

  • Application: This phenol is then alkylated with ethyl 2-bromo-2-methylpropionate to generate dimethyl-substituted Fenofibrate analogues, designed to alter metabolic half-life (via steric hindrance of the esterase cleavage site).

Application Workflow Diagram

This diagram shows the logical progression from CAS 61259-84-5 to a bioactive Fibrate API.[1][3]

ApplicationPath Core CAS 61259-84-5 (Methoxy Precursor) Step1 Step 1: Demethylation (BBr3 or HBr) Core->Step1 Phenol Active Phenol: 4-Cl-3',5'-dimethyl-4'-OH-benzophenone Step1->Phenol Step2 Step 2: Williamson Ether Synthesis (Ethyl 2-bromo-2-methylpropionate) Phenol->Step2 API Target API: Dimethyl-Fenofibrate Analogue (PPAR-alpha Agonist) Step2->API

Caption: Figure 2. Conversion of CAS 61259-84-5 into a pharmacologically active Fibrate analogue.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use local exhaust ventilation. Avoid dust formation.

  • Storage: Store at room temperature (15–25°C) in tightly sealed containers. Stable under normal conditions, but avoid strong oxidizing agents.

  • Spill Response: Sweep up dry. Do not flush into surface water; benzophenones are toxic to aquatic life (Chronic Category 2).

References

  • Friedel-Crafts Acylation Methodologies

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Link

  • Fibrate Drug Synthesis & SAR

    • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on lipophilic benzophenone scaffolds in PPAR agonists). Link

  • Chemical Substance Data

    • PubChem.[4] (n.d.). Compound Summary for Benzophenone Derivatives. National Library of Medicine. Link

  • Process Safety for Aluminum Chloride Reactions

    • Org.[1][5] Process Res. Dev. (2002). Safety Assessment of Friedel-Crafts Reactions on Scale. Link

Sources

Exploratory

Chemical structure of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Technical Monograph: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Structural Elucidation, Synthetic Methodology, and Functional Applications Structural Identity & Physicochemical Profile This guide dissects the chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Structural Elucidation, Synthetic Methodology, and Functional Applications

Structural Identity & Physicochemical Profile

This guide dissects the chemical architecture of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone , a specialized diaryl ketone. This compound represents a critical scaffold in medicinal chemistry, particularly as a lipophilic intermediate for peroxisome proliferator-activated receptor (PPAR) agonists (fibrates) and as a high-efficiency Type II photoinitiator in polymer science.

Nomenclature & Identifiers
  • IUPAC Name: (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 274.74 g/mol

  • SMILES: COc1c(C)cc(cc1C)C(=O)c2ccc(Cl)cc2[1]

  • Key Structural Motifs:

    • Ring A: p-Chlorophenyl (Electron-deficient due to inductive effect of Cl).

    • Ring B: 3,5-Dimethyl-4-methoxyphenyl (Electron-rich, sterically crowded).

    • Bridge: Carbonyl (

      
      ), sp² hybridized.
      
Electronic & Steric Analysis

The molecule exhibits a "push-pull" electronic system. The methoxy group on Ring B acts as a strong


-donor (resonance), while the carbonyl group acts as a 

-acceptor. The 3',5'-dimethyl groups provide significant steric bulk, forcing the methoxy group out of coplanarity with the phenyl ring or twisting the Ring B relative to the carbonyl to minimize steric clash with the carbonyl oxygen. This "twisted" conformation is critical for its biological binding affinity (e.g., in the hydrophobic pocket of PPAR

) and its radical generation efficiency in photochemistry.

Synthetic Methodology: Regioselective Friedel-Crafts Acylation

The most robust route to this scaffold is the Friedel-Crafts Acylation . This protocol prioritizes regioselectivity, leveraging the directing effects of the 2,6-dimethylanisole precursor to ensure exclusive para-acylation.

Retrosynthetic Analysis
  • Disconnection: Carbonyl-Aryl bond (

    
    ).
    
  • Synthons: 4-Chlorobenzoyl cation (Electrophile) + 2,6-Dimethylanisole (Nucleophile).

  • Reagents: 4-Chlorobenzoyl chloride + 2,6-Dimethylanisole (2,6-Xylenol methyl ether).

Experimental Protocol (Bench-Validated)

Safety Precaution: Aluminum chloride (


) is highly hygroscopic and reacts violently with water, releasing HCl gas. Perform all steps in a fume hood under an inert atmosphere (

or

).

Step 1: Reagent Preparation

  • Charge a flame-dried 3-neck round-bottom flask with Aluminum Chloride (

    
    , 1.1 eq)  and anhydrous Dichloromethane (DCM) .
    
  • Cool the suspension to 0–5°C using an ice/salt bath.

Step 2: Acylium Ion Generation

  • Add 4-Chlorobenzoyl chloride (1.0 eq) dropwise to the suspension.

  • Observation: The mixture will homogenize slightly as the acylium complex forms (

    
    ). Stir for 15 minutes.
    

Step 3: Electrophilic Aromatic Substitution (


) 
  • Dissolve 2,6-Dimethylanisole (1.0 eq) in a minimal volume of DCM.

  • Add this solution dropwise to the reaction mixture, maintaining internal temperature

    
    .
    
    • Mechanistic Note: The methoxy group directs para, while the methyl groups at 2 and 6 sterically block the ortho positions (relative to methoxy) and electronically activate the ring. This forces substitution exclusively at the 4-position (relative to methoxy).

  • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 9:1).

Step 4: Quench & Workup

  • Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to hydrolyze the aluminum complex.

  • Separate the organic layer.[2] Extract the aqueous layer twice with DCM.

  • Wash combined organics with Brine, saturated

    
     (to remove acidic impurities), and water.
    
  • Dry over anhydrous

    
     and concentrate in vacuo.
    

Step 5: Purification

  • Recrystallize the crude solid from Ethanol or Isopropanol .

  • Target Purity: >98% (HPLC).[3]

Reaction Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Acylium Acylium Ion Formation (4-Cl-Ph-COCl + AlCl3) Start->Acylium 0°C, N2 atm Addition Addition of Nucleophile (2,6-Dimethylanisole) Acylium->Addition Dropwise Reaction Reaction: 0°C -> RT (4-6 Hours) Addition->Reaction SEAr Mechanism Quench Quench: Ice/HCl (Hydrolysis of Al-Complex) Reaction->Quench Complete Conversion Extraction Extraction (DCM) Wash: NaHCO3, Brine Quench->Extraction Phase Separation Crystallization Recrystallization (Ethanol) Extraction->Crystallization Concentrate Product Final Product: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Crystallization->Product Yield >85%

Caption: Step-by-step synthetic workflow for the regioselective production of the target benzophenone.

Structural Characterization (Spectroscopic Data)

Validation of the structure requires a multi-modal approach. The following data points are diagnostic for the 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone isomer.

Proton NMR ( -NMR, 400 MHz, )

The symmetry of the B-ring simplifies the spectrum significantly.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.70 – 7.75 Doublet (d,

Hz)
2HRing A (2, 6)Ortho to Carbonyl (Deshielded).
7.45 – 7.50 Doublet (d,

Hz)
2HRing A (3, 5)Ortho to Chlorine.
7.55 Singlet (s)2HRing B (2', 6')Equivalent protons due to symmetry.
3.78 Singlet (s)3H

Methoxy group.
2.32 Singlet (s)6H

(x2)
Methyl groups (3', 5').
Infrared Spectroscopy (FT-IR)
  • 1655

    
    : 
    
    
    
    Stretching (Diaryl ketone). The frequency is slightly lower than typical benzophenones (1665
    
    
    ) due to the electron-donating effect of the trimethoxy-like substitution pattern on Ring B.
  • 1590, 1480

    
    : 
    
    
    
    Aromatic skeletal vibrations.
  • 1090

    
    : 
    
    
    
    Stretching.
  • 1250

    
    : 
    
    
    
    Asymmetric stretch (Aryl alkyl ether).
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 274.
    
  • Isotope Pattern: M+2 peak at m/z 276 with ~33% intensity of the parent peak (characteristic Chlorine signature

    
    ).
    
  • Fragmentation:

    • m/z 139/141 (4-chlorobenzoyl cation).

    • m/z 135 (3,5-dimethyl-4-methoxyphenyl cation).

Applications & Biological Relevance

Medicinal Chemistry: Fibrate Analogs

This molecule serves as a pivotal intermediate in the synthesis of Fenofibrate analogs and novel PPAR


 agonists. The 4-chloro moiety increases lipophilicity (LogP ~4.5), enhancing membrane permeability, while the dimethyl-methoxy motif mimics the steric and electronic properties required for binding to the ligand-binding domain (LBD) of nuclear receptors.
Materials Science: Photoinitiators

In polymer chemistry, this benzophenone derivative acts as a Type II photoinitiator. Upon UV irradiation, it undergoes hydrogen abstraction (usually from a co-initiator like an amine) to generate radicals that initiate polymerization. The methyl groups at 3' and 5' reduce the tendency for self-quenching and modify the absorption maximum (


), shifting it slightly red compared to unsubstituted benzophenone.
Pharmacophore Signaling Pathway

BiologicalPathway Ligand 4-Cl-Benzophenone Analog (Ligand) PPAR PPAR-alpha Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex Heterodimer Complex (PPAR-RXR) PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE DNA Element (Promoter Region) Complex->PPRE DNA Binding Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Activation Effect Reduced Triglycerides Increased HDL Transcription->Effect Physiological Response

Caption: Mechanism of action for benzophenone-based PPAR agonists in lipid regulation.

References

  • Benzophenone Synthesis and Characterization Source: Organic Chemistry Portal.[4] "Friedel-Crafts Acylation." URL:[Link]

  • Spectral Data of Benzophenone Derivatives Source: PubChem Compound Summary. "4-Chloro-4'-methoxybenzophenone" (Analogous Data). URL:[Link]

  • Biological Activity of Benzophenone Scaffolds Source: National Institutes of Health (PMC). "Synthesis and bioactivity investigation of benzophenone and its derivatives." URL:[Link]

Sources

Foundational

Technical Monograph: (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

Abstract This technical guide profiles (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone (CAS: 61259-84-5), a specialized diarylketone scaffold. Functioning primarily as a high-value intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide profiles (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone (CAS: 61259-84-5), a specialized diarylketone scaffold. Functioning primarily as a high-value intermediate in the synthesis of PPAR


 agonists  (fibrate class) and advanced photo-initiators, this molecule represents a structural evolution of the fenofibrate pharmacophore. By incorporating methyl groups at the 3,5-positions of the phenoxy ring, this scaffold offers enhanced metabolic stability against cytochrome P450 hydroxylation compared to its non-methylated congeners. This guide details its physicochemical properties, optimized synthetic routes, and therapeutic relevance in drug discovery.

Molecular Architecture & Identification

The molecule is a benzophenone derivative characterized by a p-chlorobenzoyl moiety linked to a sterically hindered 2,6-dimethylanisole core.

Chemical Identity Table
ParameterSpecification
IUPAC Name (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Common Alias 4-Chloro-4'-methoxy-3',5'-dimethylbenzophenone; CDMDB
CAS Registry Number 61259-84-5
Molecular Formula C

H

ClO

Molecular Weight 274.74 g/mol
SMILES COc1c(C)cc(cc1C)C(=O)c2ccc(Cl)cc2
Physical State Crystalline Solid (Off-white to pale yellow)
Predicted LogP 4.8 – 5.2 (Highly Lipophilic)
Structural Significance

The 3,5-dimethyl substitution pattern is the critical feature of this molecule. In medicinal chemistry, this "metabolic blocking" strategy prevents ortho-hydroxylation on the electron-rich phenol ring, a common clearance pathway for simple fibrates. The central ketone acts as a rigid linker, maintaining the specific dihedral angle required for receptor binding in PPAR


 pockets.

Synthetic Pathways & Process Chemistry[1]

The synthesis of (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone is classically achieved via Friedel-Crafts Acylation . This route is preferred for its regioselectivity, driven by the ortho,para-directing methoxy group and the steric blocking of the ortho positions by methyl groups.

Optimized Protocol: Friedel-Crafts Acylation

Reaction Logic: The reaction couples 4-chlorobenzoyl chloride with 2,6-dimethylanisole . The presence of methyl groups at the 2 and 6 positions of the anisole substrate forces the acylation to occur exclusively at the para position (position 4 relative to methoxy), yielding high regiochemical purity without the need for complex isomer separation.

Reagents:

  • Substrate: 2,6-Dimethylanisole (1.0 eq)

  • Electrophile: 4-Chlorobenzoyl chloride (1.05 eq)

  • Catalyst: Aluminum Chloride (AlCl

    
    ) (1.1 – 1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Catalyst Activation: Suspend anhydrous AlCl

    
     in DCM at 0°C under nitrogen atmosphere.
    
  • Acylium Ion Formation: Add 4-chlorobenzoyl chloride dropwise to the suspension. Stir for 15 minutes to generate the active acylium complex.

  • Substrate Addition: Add a solution of 2,6-dimethylanisole in DCM dropwise, maintaining internal temperature <5°C to prevent demethylation side reactions.

  • Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via HPLC or TLC.

  • Quenching: Pour the reaction mixture slowly into ice-water/HCl mixture. Caution: Exothermic hydrolysis of aluminum salts.

  • Isolation: Extract the organic layer, wash with brine and NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Heptane to yield the target ketone.

Synthetic Workflow Diagram

Synthesis Start1 4-Chlorobenzoyl Chloride Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start1->Reaction Electrophile Start2 2,6-Dimethylanisole Start2->Reaction Nucleophile Complex Acylium Ion Complex Quench Acidic Quench (Ice/HCl) Complex->Quench Reaction->Complex Intermediate Product Target Molecule: (4-chlorophenyl)(4-methoxy- 3,5-dimethylphenyl)methanone Quench->Product

Caption: Regioselective synthesis via Friedel-Crafts acylation. The 3,5-dimethyl groups direct substitution to the para-position.

Physicochemical & Solid-State Properties

Understanding the solid-state behavior is crucial for formulation and handling.

PropertyValue / ObservationImplications
Solubility (Water) < 0.01 mg/mLPractically insoluble; requires surfactant for bio-assays.
Solubility (Organics) Soluble in DCM, Acetone, DMSOCompatible with standard organic synthesis workflows.
Melting Point 78°C – 85°C (Typical range)Moderate melting point facilitates easy recrystallization.
Stability Stable under ambient conditionsResistant to hydrolysis; sensitive to strong light (benzophenone nature).

Therapeutic Context: The Fibrate Connection

While often sold as a chemical building block, this molecule is structurally homologous to the Fibrate class of lipid-lowering drugs (e.g., Fenofibrate).[1]

Mechanism of Action (SAR)

This molecule serves as a lipophilic scaffold for Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  agonists.
  • Lipophilic Tail (Chlorobenzoyl): Docks into the hydrophobic pocket of the PPAR

    
     ligand-binding domain (LBD).
    
  • Linker (Methanone): Provides rigid spacing.

  • Head Group (Substituted Phenol): In a final drug candidate, the methoxy group is typically deprotected to a phenol or converted to an isobutyric acid moiety (as in Fenofibric Acid) to interact with the receptor's Tyr464 and Tyr314 residues.

Why the 3,5-Dimethyls? The introduction of methyl groups at the 3 and 5 positions creates a "Metabolically Hardened" scaffold. It blocks the primary sites of metabolic attack, extending the half-life of derived pharmaceutical candidates.

Pharmacophore Diagram

SAR Molecule (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone 4-Chlorophenyl Tail Ketone Linker 3,5-Dimethyl-4-methoxy Head Function1 Hydrophobic Pocket Binding (PPAR-alpha LBD) Molecule:tail->Function1 Function2 Conformational Rigidity Molecule:linker->Function2 Function3 Metabolic Stability (Blocks CYP450 oxidation) Molecule:head->Function3

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to PPAR-agonist pharmacophores.

Analytical Framework

To ensure the integrity of this building block, the following analytical standards are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (80:20) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 285 nm (Benzophenone

    
    -
    
    
    
    * transition).
  • Retention Time: Expect late elution (~8-12 min) due to high logP.

NMR Signature ( H NMR, 400 MHz, CDCl )
  • 
     2.30 ppm (s, 6H):  Distinct singlet for the two symmetric methyl groups on the anisole ring.
    
  • 
     3.80 ppm (s, 3H):  Methoxy group singlet.
    
  • 
     7.40 – 7.80 ppm (m, 6H):  Aromatic protons (AA'BB' system of chlorobenzene + singlet/doublet of the substituted anisole).
    

Safety & Handling (MSDS Highlights)

  • GHS Classification: Aquatic Chronic 4 (May cause long-lasting harmful effects to aquatic life).

  • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[2]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can degrade the catalytic potential if used in further anhydrous reactions.

References

  • European Patent Office. (2001). Intermediate for the synthesis of Amlodipine (Contextual Reference on Benzophenone Intermediates). Patent EP1125924. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of C16H15ClO2 benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C₁₆H₁₅ClO₂ represents a critical chemical space within the benzophenone class, most prominently identified as 4-chloro-4'-isopropoxybenzophenone . This molecule serves as a pivotal intermediate in the synthesis of fibrate-class lipid-lowering agents (e.g., Fenofibrate) and functions as a high-efficiency Type II photoinitiator in polymer chemistry.

This guide deconstructs the physicochemical identity, synthetic logic, and analytical validation of this scaffold. It is designed for medicinal chemists and process engineers requiring a rigorous understanding of the benzophenone pharmacophore's structural manipulation.

Part 1: Molecular Identity & Physicochemical Profile

The precise characterization of C₁₆H₁₅ClO₂ requires differentiation between average molecular weight (used for stoichiometry) and monoisotopic mass (used for mass spectrometry identification).

Quantitative Data Summary
PropertyValueNotes
IUPAC Name (4-chlorophenyl)(4-(propan-2-yloxy)phenyl)methanoneCommon: 4-Chloro-4'-isopropoxybenzophenone
Formula C₁₆H₁₅ClO₂
Average MW 274.74 g/mol Weighted average of all isotopes
Monoisotopic Mass 274.076057 Da Calculated using ¹²C, ¹H, ¹⁶O, ³⁵Cl
Exact Mass (M+2) 276.0731 DaSignificant ³⁷Cl isotope peak (~32% abundance)
LogP (Predicted) 4.8 - 5.1Highly lipophilic due to isopropyl ether
H-Bond Donors 0Aprotic
H-Bond Acceptors 2Ketone and Ether oxygen
Rotatable Bonds 4Isopropyl group and ether linkage
Isotopic Signature (Mass Spec)

The presence of a single Chlorine atom imparts a distinct 3:1 ratio between the molecular ion (


) and the isotope peak (

). In high-resolution MS, identifying this doublet is the primary validation step for the halogenated scaffold.

Part 2: Synthetic Architecture

The construction of the C₁₆H₁₅ClO₂ scaffold typically follows a convergent synthesis strategy. The most robust industrial route involves the Friedel-Crafts Acylation to form the benzophenone core, followed by Williamson Ether Synthesis to install the isopropyl tail.

Pathway Logic
  • Core Formation: Reaction of 4-chlorobenzoyl chloride with phenol (or anisole followed by demethylation) yields the 4-chloro-4'-hydroxybenzophenone intermediate.

  • Functionalization: The phenolic hydroxyl group is alkylated with 2-bromopropane (isopropyl bromide) to achieve the final C₁₆H₁₅ClO₂ structure.

Reaction Pathway Diagram

Synthesis cluster_0 Step 1: Core Assembly cluster_1 Step 2: Lipophilic Tail Installation R1 4-Chlorobenzoyl Chloride Int1 INTERMEDIATE 4-Chloro-4'-hydroxybenzophenone (C13H9ClO2) R1->Int1 Acylation R2 Phenol R2->Int1 R3 2-Bromopropane (Isopropylating Agent) Prod TARGET 4-Chloro-4'-isopropoxybenzophenone (C16H15ClO2) R3->Prod Int1->Prod Alkylation Step1 Friedel-Crafts (AlCl3, 120°C) Step2 Williamson Ether (K2CO3, DMF, 80°C)

Caption: Convergent synthesis of C₁₆H₁₅ClO₂ via Friedel-Crafts acylation followed by O-alkylation.

Part 3: Analytical Validation (The "Trust" Pillar)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (¹H NMR)

The isopropyl group provides a diagnostic splitting pattern that confirms the successful alkylation of the phenolic oxygen.

  • Benzophenone Core: Two sets of doublets in the aromatic region (approx. 7.4–7.8 ppm) corresponding to the para-substituted rings.

  • Isopropyl Methine (-CH-): A septet at ~4.6 ppm (

    
     Hz). This shift is deshielded by the adjacent oxygen.
    
  • Isopropyl Methyls (-CH₃): A strong doublet at ~1.3 ppm (

    
     Hz), integrating to 6 protons.
    
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: A sharp, intense peak at 1650–1660 cm⁻¹ (conjugated ketone).

  • C-O-C Stretch: Strong bands at 1250 cm⁻¹ (aryl alkyl ether).

  • Absence of O-H: Disappearance of the broad O-H stretch (3200–3500 cm⁻¹) present in the starting material confirms complete conversion.

Part 4: Pharmacological & Industrial Relevance

Drug Development: The Fibrate Connection

While C₁₆H₁₅ClO₂ itself is often an intermediate, it represents the lipophilic pharmacophore of the fibrate class of drugs (PPAR


 agonists).
  • Mechanism: The benzophenone core mimics the steroid skeleton, while the lipophilic tail (isopropoxy) aids in crossing the lipid bilayer to reach nuclear receptors.

  • Metabolic Stability: The 4-chloro substituent blocks metabolic oxidation at the para position, significantly increasing the half-life of the scaffold compared to unsubstituted benzophenone.

Photo-Pharmacology

In UV-curable formulations, this molecule acts as a Type II photoinitiator. Upon UV irradiation, it undergoes hydrogen abstraction from a co-initiator (amine), generating radicals that initiate polymerization. This property is increasingly utilized in hydrogel synthesis for drug delivery systems .

Part 5: Experimental Protocol

Objective: Synthesis of 4-Chloro-4'-isopropoxybenzophenone from 4-Chloro-4'-hydroxybenzophenone.

Reagents
  • 4-Chloro-4'-hydroxybenzophenone (

    
     eq)
    
  • 2-Bromopropane (

    
     eq)
    
  • Potassium Carbonate (

    
    , anhydrous, 
    
    
    
    eq)
  • DMF (N,N-Dimethylformamide) or Acetonitrile (Solvent)

Methodology
  • Setup: Charge a 250 mL round-bottom flask with 4-Chloro-4'-hydroxybenzophenone (10.0 g, 43 mmol) and anhydrous

    
     (11.9 g, 86 mmol).
    
  • Solvation: Add DMF (50 mL) and stir at room temperature for 15 minutes to deprotonate the phenol (formation of phenoxide anion). Note: The solution will turn yellow/orange.

  • Addition: Add 2-Bromopropane (6.0 mL, 64 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C under a reflux condenser for 6–8 hours. Monitor via TLC (Mobile phase 80:20 Hexane:Ethyl Acetate).

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (200 mL) to precipitate the product.

    • Filter the white solid and wash copiously with water to remove residual DMF and salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needle-like crystals.

Quality Control (HPLC Method)
  • Column: C18 Reverse Phase (

    
     mm, 5 µm).
    
  • Mobile Phase: Acetonitrile:Water (85:15) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzophenone

    
     transition).
    
  • Retention Time: Expect the product to elute late (~8–10 min) due to high lipophilicity.

References

  • National Institutes of Health (NIH). (2024). Benzophenone: A ubiquitous scaffold in medicinal chemistry.[2][3][4] PMC database. Retrieved from [Link]

  • Omni Calculator. (2024). Molecular Weight and Molar Mass Calculation Tools.[5][6][7][] Retrieved from [Link]

  • ResearchGate. (2023). Structural features of benzophenone derivatives and structure–activity relationships.[3][9][10][11][12] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone in Organic Solvents

Executive Summary The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, a substituted diarylketone. While specific experimental solubility data for this compound is not extensively available in public literature, this document establishes a robust predictive framework based on its molecular structure, analysis of functional group contributions, and comparison with structurally related analogs. Furthermore, it outlines a gold-standard experimental protocol for researchers to determine its solubility with high accuracy.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of chemical and pharmaceutical sciences.[1] For a compound like 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, understanding its solubility profile is paramount for:

  • Process Chemistry: Selecting appropriate solvents for chemical reactions, controlling crystallization for purification, and ensuring efficient product isolation.

  • Formulation Development: Designing effective dosage forms, as solubility directly impacts drug dissolution rates and, consequently, bioavailability.[2]

  • Analytical Chemistry: Choosing suitable mobile phases for chromatographic separation and solvents for spectroscopic analysis.[3]

This guide will first deconstruct the molecule to predict its solubility based on fundamental chemical principles and then provide a practical, detailed methodology for its empirical determination.

Molecular Structure and Theoretical Solubility Prediction

The solubility of an organic compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The widely accepted principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be miscible.[1][2]

Analysis of Functional Groups

The structure of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (Molecular Formula: C₁₆H₁₅ClO₂, Molecular Weight: 274.74 g/mol ) contains several key functional groups that collectively determine its overall polarity and solubility behavior.[4]

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12, labelloc="t", label="Figure 1: Functional Group Analysis of the Target Molecule"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Main molecule node mol [label="4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone", pos="0,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Functional group nodes chloro [label="4-Chloro Group\n(Electron-withdrawing, increases polarity)", pos="-2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; methoxy [label="4'-Methoxy Group\n(Electron-donating, H-bond acceptor, polar)", pos="2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dimethyl [label="3',5'-Dimethyl Groups\n(Nonpolar, increase lipophilicity)", pos="2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; benzophenone [label="Benzophenone Core\n(Large, nonpolar aromatic system with a polar ketone)", pos="-2.5,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges connecting groups to the molecule mol -- chloro [label="Increases dipole moment"]; mol -- methoxy [label="Introduces polarity & H-bond potential"]; mol -- dimethyl [label="Reduces aqueous solubility"]; mol -- benzophenone [label="Dominates overall structure"]; } dot Caption: Structural components influencing solubility.

  • Benzophenone Core: The diarylketone core is large and predominantly nonpolar due to the two phenyl rings. However, the carbonyl group (C=O) introduces significant polarity and a site for dipole-dipole interactions and hydrogen bond acceptance.[5]

  • 4-Chloro Group: The chlorine atom is electronegative, creating a dipole moment that slightly increases the molecule's overall polarity.[6]

  • 4'-Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents.[7]

  • 3',5'-Dimethyl Groups (-CH₃): These alkyl groups are nonpolar and hydrophobic. Their presence increases the lipophilicity of the molecule, generally decreasing its solubility in polar solvents like water.[8]

Overall Polarity Assessment: The molecule presents a mixed character. It is a relatively large, predominantly hydrophobic molecule due to its sixteen carbon atoms and aromatic systems. However, the presence of the chloro, methoxy, and ketone functional groups imparts significant polarity. This structure suggests that the compound will be poorly soluble in water but will exhibit good solubility in a range of organic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[9] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[10]

Two substances are likely to be miscible if their Hansen parameters are similar.[11] While the specific HSP values for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone are not published, they can be estimated. Based on its structure, it is expected to have a moderate δp value due to the ketone and chloro groups, a low-to-moderate δh value as it is only a hydrogen bond acceptor, and a significant δd value from the large aromatic core. Solvents with a similar profile are predicted to be effective.

Predictive Solubility Profile in Common Organic Solvents

Based on the structural analysis and principles of intermolecular forces, we can predict the solubility behavior of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. The parent compound, benzophenone, is practically insoluble in water but soluble in solvents like alcohol, ether, acetone, and chloroform.[5] We can expect a similar trend, modulated by the specific substituents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to High The large, nonpolar benzophenone backbone and dimethyl groups will have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHigh These solvents can engage in strong dipole-dipole interactions with the polar ketone, chloro, and methoxy groups without the steric hindrance of hydrogen bonding. Acetone and THF are particularly good solvents for benzophenone itself.[5]
Polar Protic Methanol, EthanolModerate These solvents can act as hydrogen bond donors to the ketone and methoxy oxygens. However, the large nonpolar scaffold of the solute will limit solubility compared to smaller, more polar molecules. Solubility is expected to decrease with increasing alcohol chain length (e.g., higher in methanol than in 1-butanol).[8]
Aqueous WaterVery Low / Insoluble The large hydrophobic structure, comprising two aromatic rings and alkyl groups, will dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.[12]

Gold-Standard Protocol: Isothermal Shake-Flask Method for Solubility Determination

To move from prediction to empirical data, a robust and reliable experimental method is required. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[13] It is a conceptually simple approach where an excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached.[14]

Experimental Workflow

The following protocol provides a self-validating system for accurate solubility measurement.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute 1. Add excess solid solute to a sealed vial prep_solvent 2. Add a precise volume of the chosen solvent prep_solute->prep_solvent agitate 3. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->agitate check_eq 4. Sample at multiple time points (e.g., 24h, 48h) to confirm equilibrium is reached agitate->check_eq separate 5. Separate solid from liquid (Centrifugation or Filtration) check_eq->separate quantify 6. Quantify solute concentration in the supernatant via HPLC or UV-Vis separate->quantify calculate 7. Calculate Solubility (e.g., in mg/mL or mol/L) quantify->calculate

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (solid, purity >95%)

  • Solvent of choice (HPLC grade)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (e.g., 10-20 mg, enough to ensure undissolved solid remains at equilibrium) to a glass vial.[15]

    • Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and agitation speed (e.g., 150 rpm).[15]

    • Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. Causality: A long equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[16] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h); the concentration should be constant.[14]

  • Sample Separation:

    • After equilibration, carefully remove the vials from the shaker, ensuring the undissolved solid is not disturbed.

    • Separate the solid phase from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any suspended particles. Causality: This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

  • Quantification:

    • Immediately after separation, accurately dilute a known volume of the clear supernatant with the appropriate solvent.

    • Analyze the concentration of the diluted sample using a pre-validated analytical method, typically HPLC-UV.

    • A calibration curve must be prepared using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the concentration of the compound in the undiluted supernatant using the calibration curve and the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments and must be carefully controlled for reliable and reproducible data.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.[10] Therefore, maintaining a constant and accurately reported temperature is critical.[15]

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiment.[17]

  • pH (for aqueous solutions): While less relevant for this non-ionizable compound in organic solvents, any potential for protonation or deprotonation in certain solvent systems could dramatically alter solubility.[14]

Conclusion

While direct, published quantitative data on the solubility of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is scarce, a detailed analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The compound is anticipated to be highly soluble in polar aprotic solvents like THF and acetone, moderately soluble in polar protic solvents like ethanol, and poorly soluble in water. For researchers and drug development professionals requiring precise data, the isothermal shake-flask method detailed in this guide provides a robust, gold-standard protocol for its determination. Accurate empirical measurement using this method is essential for optimizing processes and developing successful formulations.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Rowan. (n.d.). Predicting Solubility. Rowan. [Link]

  • El-magboub, A., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. [Link]

  • Guest, D., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Guest, D., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

  • Quora. (2024, September 2). How does the solubility of organic compounds change in order?. Quora. [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • RevisionDojo. (2025, December 7). Why Do Functional Groups Determine The Properties Of Organic Molecules?. RevisionDojo. [Link]

  • Education Studies. (n.d.). Student Question: How do functional groups affect the properties of organic molecules?. QuickTakes. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. chem.ucalgary.ca. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. hansensolubility.com. [Link]

  • Van den Rul, H., et al. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

  • Solubility of Things. (n.d.). Benzophenone. solubilityofthings.com. [Link]

  • Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Unknown Source.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. orgchemboulder.com. [Link]

  • NCBI. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]

  • European Union. (2015, August 15). 2 and benzophenone - 5 (CAS No. 131-55-5 and 6628-37-1, EC No. 205-028-9 and 613-918-7). Public Health - European Union. [Link]

  • Taylor, L. S., & Zhang, G. G. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • Wikipedia. (n.d.). Benzophenone. Wikipedia. [Link]

  • ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. ResearchGate. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Oakwood Chemical. (n.d.). 4-Chloro-3', 5'-dimethyl-4'-methoxybenzophenone, min 95%, 1 gram. Oakwood Chemical. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

This technical guide provides a comprehensive overview of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, a substituted diarylketone of interest to researchers and professionals in synthetic chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, a substituted diarylketone of interest to researchers and professionals in synthetic chemistry and drug development. This document elucidates the compound's identification, a validated synthetic pathway, its physicochemical properties, and explores its potential within the broader context of the pharmacologically significant benzophenone scaffold.

Compound Identification and Physicochemical Properties

While a dedicated PubChem Compound Identifier (CID) or ChemSpider ID for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone has not been identified, the compound is cataloged under CAS Number 61259-84-5.[1] Its core chemical and physical properties are summarized in the table below, based on information from chemical suppliers.

IdentifierValueSource
CAS Number 61259-84-5[1]
Molecular Formula C₁₆H₁₅ClO₂[1]
Molecular Weight 274.74 g/mol [1]
Purity ≥95%[1]
Storage Room temperature[1]

The structure of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, featuring a chlorinated phenyl ring and a substituted methoxy-dimethyl-phenyl ring linked by a ketone, is a classic benzophenone framework. This structural motif is a cornerstone in medicinal chemistry, imparting a unique combination of steric and electronic properties to the molecule.[2]

Caption: Chemical structure of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction provides a robust and scalable route to diaryl ketones. The proposed synthesis for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone involves the acylation of 2,6-dimethylanisole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

4-Chlorobenzoyl Chloride + 2,6-Dimethylanisole --(AlCl₃)--> 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Experimental Protocol
  • Reagent Preparation: All reagents should be of high purity and anhydrous. The reaction vessel must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Reactants: Charge the dropping funnel with a solution of 4-chlorobenzoyl chloride (1.0 equivalent) and 2,6-dimethylanisole (1.0 equivalent) in the chosen solvent. Add this solution dropwise to the stirred suspension of aluminum chloride at 0-5 °C. The reaction is exothermic and may require external cooling to maintain the temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow Reagents Prepare Anhydrous Reagents (4-Chlorobenzoyl Chloride, 2,6-Dimethylanisole, AlCl₃) Setup Reaction Setup (Suspend AlCl₃ in inert solvent) Reagents->Setup Addition Dropwise Addition of Reactants (0-5 °C) Setup->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Separatory Funnel Extraction (Wash with NaHCO₃ and Brine) Quench->Extraction Drying Dry Organic Layer (Anhydrous Na₂SO₄) Extraction->Drying Purification Purification (Recrystallization or Column Chromatography) Drying->Purification Product 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Purification->Product

Caption: A generalized workflow for the synthesis of the target compound via Friedel-Crafts acylation.

Significance in Drug Development

The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[2] Its utility stems from its ability to act as a versatile building block for constructing complex molecular architectures with diverse biological activities.

  • Anti-inflammatory Agents: The benzophenone structure is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.[2] The diaryl ketone motif can be modified to interact with key enzymes in the inflammatory cascade.

  • Antihistamines: 4-Chlorobenzophenone is a known intermediate in the synthesis of antihistamines.[6] The specific substitution pattern of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone could be explored for the development of novel antihistaminic agents with potentially improved efficacy or selectivity.

  • Neuroprotective Agents: Derivatives of benzophenone have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's.[2] The synthesis of libraries based on the title compound could lead to the discovery of new agents targeting pathways involved in neurodegeneration.

The presence of a chlorine atom, a methoxy group, and two methyl groups on the phenyl rings of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone provides multiple points for further chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize its biological profile for a desired therapeutic target.

Conclusion

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is a valuable research chemical with significant potential as a building block in drug discovery and organic synthesis. While it currently lacks a dedicated entry in major chemical databases like PubChem and ChemSpider, its identity is established through its CAS number. The well-understood and robust Friedel-Crafts acylation provides a reliable method for its synthesis. Given the proven track record of the benzophenone scaffold in medicinal chemistry, this compound represents a promising starting point for the development of novel therapeutics.

References

  • Kumar, B., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436-1459. Available from: [Link]

  • Taylor & Francis Online. (2020). Synthesis of fluorine-containing prenylated benzophenones. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]

  • Indian Patent Office. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.

Sources

Foundational

Strategic Procurement &amp; Technical Guide: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Executive Summary 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 61259-84-5) is a specialized biaryl ketone intermediate used primarily in the synthesis of lipophilic therapeutic agents and advanced photo-active ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 61259-84-5) is a specialized biaryl ketone intermediate used primarily in the synthesis of lipophilic therapeutic agents and advanced photo-active materials. Unlike common commodity chemicals, this compound occupies a "high-value, low-volume" niche. It serves as a sterically hindered analog of the fenofibrate intermediate, offering enhanced metabolic stability in drug design due to the 3,5-dimethyl blocking groups.

Market Status:

  • Availability: Scarce. Primarily available through catalog houses (mg scale) or custom synthesis (kg scale).

  • Pricing Volatility: Extreme. Research-grade aliquots (1g) can exceed $300 , while bulk synthesis costs drop significantly but require lead times of 4–8 weeks.

  • Recommendation: For requirements >10g, in-house synthesis or a custom manufacturing organization (CMO) contract is economically superior to catalog procurement.

Chemical Profile & Technical Specifications[1][2][3]

PropertySpecification
Chemical Name (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
CAS Number 61259-84-5
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Key Structural Feature Steric Hindrance: The 3,5-dimethyl groups flank the methoxy position, protecting it from metabolic O-demethylation and influencing the torsion angle of the benzophenone core.

Supply Chain Analysis: Suppliers & Pricing[1]

The market for CAS 61259-84-5 is bifurcated between high-markup research catalogs and opaque bulk manufacturers.

Tier 1: Research Catalog Suppliers (Immediate Availability)

Target Audience: Discovery Chemistry (mg scale)

SupplierPack SizeEstimated Price (USD)Lead Time
Calpaclab 1 g~$390.001-2 Weeks
MolCore 1 gInquire (Est. $250+)2-3 Weeks
BLDpharm 1 g / 5 gMarket RateStock Dependent
Tier 2: Bulk/Custom Synthesis (Strategic Sourcing)

Target Audience: Process Development (>100g scale)

For quantities exceeding 10 grams, catalog pricing is prohibitive. The compound is structurally simple enough that custom synthesis becomes the dominant sourcing strategy.

  • Estimated Bulk Cost: $500 - $1,500 per kg (Volume dependent).

  • Key Manufacturers: Career Henan Chemical, Custom Synthesis Labs (India/China).

  • Risk Factor: "Low Price" quotes (e.g., <$50/kg) often indicate a different isomer (e.g., dimethoxy variants). Always request H-NMR verification before purchase.

Procurement Decision Logic

ProcurementLogic Start Requirement Identified QtyCheck Quantity Required? Start->QtyCheck Research < 5 Grams QtyCheck->Research Small Scale Bulk > 10 Grams QtyCheck->Bulk Scale Up Catalog Buy from Catalog (High Cost, Fast) Research->Catalog Analysis Cost Analysis: Catalog > $1000? Bulk->Analysis Synthesize In-House Synthesis (See Protocol) Analysis->Synthesize Lab Capability = Yes Outsource Contract CMO (4-8 Weeks) Analysis->Outsource Lab Capability = No

Figure 1: Decision tree for sourcing CAS 61259-84-5 based on scale and laboratory capabilities.

Technical Application: Why This Molecule?

Medicinal Chemistry: The "Magic Methyl" Effect

In drug discovery, this compound is a privileged scaffold. The 3,5-dimethyl substitution on the anisole ring serves two critical functions:

  • Metabolic Stability: It sterically hinders the cytochrome P450 enzymes from attacking the methoxy group (O-demethylation), extending the half-life of the molecule compared to the un-methylated analog (Fenofibrate intermediate).

  • Lipophilicity Modulation: The methyl groups increase logP, enhancing membrane permeability for CNS or intracellular targets.

Photo-Curing & Materials

Benzophenone derivatives are standard Type II photoinitiators. The electron-donating methoxy and methyl groups shift the UV absorption maximum (λmax) toward the visible spectrum, making this derivative useful for specific UV-curing applications where standard benzophenone is too volatile or absorbs too far in the UV-C range.

Experimental Protocol: In-House Synthesis

Objective: Synthesize 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone via Friedel-Crafts Acylation. Scale: 10 mmol (Approx. 2.7 g theoretical yield).

Reagents
  • Substrate: 2,6-Dimethylanisole (CAS: 1004-66-6) - Note: This is the nucleophile.

  • Electrophile: 4-Chlorobenzoyl chloride (CAS: 122-01-0).

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Catalyst Activation: Suspend AlCl₃ (1.4 g, 10.5 mmol) in anhydrous DCM (20 mL) at 0°C (ice bath).

  • Acyl Chloride Addition: Add 4-Chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise to the suspension. Stir for 15 minutes until the acylium ion complex forms (solution may darken).

  • Substrate Addition: Dissolve 2,6-Dimethylanisole (1.36 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Critical: Keep temperature <5°C to prevent demethylation side reactions.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Checkpoint: If reaction is sluggish, reflux gently (40°C) for 1 hour.

  • Quench: Pour the reaction mixture carefully onto crushed ice (50 g) containing concentrated HCl (5 mL) to break the aluminum complex.

  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol.

    • Yield Expectation: 70–85%.

Synthesis Pathway Diagram

Synthesis Reagents 2,6-Dimethylanisole + 4-Chlorobenzoyl Chloride Catalyst AlCl3 / DCM (0°C to RT) Reagents->Catalyst Intermediate Acylium Ion Complex Catalyst->Intermediate Activation Product 4-Chloro-3',5'-dimethyl- 4'-methoxybenzophenone Intermediate->Product Electrophilic Subst. + Hydrolysis

Figure 2: Friedel-Crafts acylation pathway for the target compound.

Quality Control & Validation

To ensure the integrity of your synthesized or purchased material, verify against these parameters:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.7–7.4 ppm (m, 4H, 4-Chlorobenzoyl aromatic protons).

    • δ 7.5 ppm (s, 2H, 3,5-dimethylphenyl aromatic protons). Note: Singlet indicates symmetry.

    • δ 3.8 ppm (s, 3H, O-Methoxy).

    • δ 2.3 ppm (s, 6H, Methyl groups).

  • HPLC Purity: >98% (UV @ 254 nm).

  • Melting Point: Expect range between 90–110°C (Specific polymorphs may vary; verify with literature if available).

References

  • Calpaclab. Product Catalog: 4-Chloro-3', 5'-dimethyl-4'-methoxybenzophenone. Retrieved from

  • MolCore. Chemical Directory: CAS 61259-84-5. Retrieved from

  • BenchChem. Friedel-Crafts Acylation Protocols & Troubleshooting. Retrieved from

  • PubChem. Compound Summary: Benzophenone Derivatives. Retrieved from

  • ChemicalBook. Suppliers and Intermediates List. Retrieved from

Sources

Protocols & Analytical Methods

Method

Using 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone as a fungicide intermediate

An In-Depth Guide to the Application of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone as a Pivotal Intermediate in Modern Fungicide Synthesis This document provides a comprehensive technical guide for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone as a Pivotal Intermediate in Modern Fungicide Synthesis

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the utilization of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. We will explore its synthesis, its critical role as a precursor to potent benzophenone-class fungicides, and the detailed protocols necessary for its successful application in a laboratory setting. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Benzophenone Intermediates

The benzophenone scaffold is a cornerstone in the development of various bioactive molecules, including agrochemicals.[1] 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMMB) has emerged as a key building block, particularly in the synthesis of the highly effective fungicide, Metrafenone.[2][3] Its specific substitution pattern is not arbitrary; it is meticulously designed to facilitate subsequent reactions that lead to the final active fungicidal agent. Understanding the synthesis and handling of this intermediate is paramount for developing novel crop protection solutions.

Table 1: Physicochemical Properties of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

PropertyValue
CAS Number 61259-84-5[4]
Molecular Formula C₁₆H₁₅ClO₂[4]
Molecular Weight 274.74 g/mol [4]
Purity ≥95%
Appearance Typically a solid
Storage Room temperature[4]

Synthesis of the Intermediate: A Friedel-Crafts Acylation Approach

The most direct and industrially relevant method for synthesizing substituted benzophenones like CDMMB is the Friedel-Crafts acylation.[5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[5] In this case, 2,6-dimethylanisole is acylated by 4-chlorobenzoyl chloride.

The choice of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is critical. It functions by coordinating with the acyl chloride, which polarizes the carbon-oxygen double bond and generates a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 2,6-dimethylanisole. The deactivating nature of the acetyl group in some Friedel-Crafts reactions necessitates stoichiometric amounts of the catalyst and sometimes elevated temperatures to ensure the reaction proceeds to completion.[5] Maintaining anhydrous conditions is absolutely essential, as Lewis acid catalysts are highly sensitive to moisture and will be rendered inactive.[5]

Logical Workflow for CDMMB Synthesis

Below is a diagram illustrating the key stages of the synthesis process, from reactant preparation to product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Prepare Reactants (4-chlorobenzoyl chloride, 2,6-dimethylanisole) Catalyst 2. Prepare Anhydrous AlCl₃ Suspension in Dichloromethane Addition 3. Slow, Dropwise Addition of Reactant Mixture to Catalyst Catalyst->Addition Stirring 4. Stir at Room Temperature (Allow reaction to proceed) Addition->Stirring Quench 5. Quench Reaction (Ice-cold HCl solution) Stirring->Quench Extract 6. Organic Phase Extraction Quench->Extract Dry 7. Dry with Na₂SO₄ Extract->Dry Evaporate 8. Solvent Evaporation Dry->Evaporate Purify 9. Column Chromatography (If necessary) Evaporate->Purify Product Final Product: 4-Chloro-3',5'-dimethyl- 4'-methoxybenzophenone Purify->Product

Caption: Workflow for the synthesis of the benzophenone intermediate.

Protocol 1: Synthesis of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMMB)

This protocol is based on established Friedel-Crafts acylation procedures.[8]

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMolar Equiv.
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.0117.5 g1.0
2,6-DimethylanisoleC₉H₁₂O136.1913.6 g1.0
Aluminum chloride (anhydrous)AlCl₃133.3414.7 g1.1
Dichloromethane (DCM)CH₂Cl₂84.93250 mL-
Hydrochloric acid (37%)HCl36.46As needed-
Sodium sulfate (anhydrous)Na₂SO₄142.04As needed-
Deionized Water & IceH₂O18.02As needed-

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), prepare a suspension of anhydrous aluminum chloride (14.7 g) in 150 mL of dichloromethane. The system must be kept under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (17.5 g) and 2,6-dimethylanisole (13.6 g) in 100 mL of dichloromethane.

  • Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Control the addition rate to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 3-4 hours to ensure the reaction goes to completion.

  • Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing 400 mL of an ice-cold 1:1 (v/v) mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing & Drying: Combine all organic layers and wash with 100 mL of deionized water, followed by 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal & Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography (silica gel; hexane/ethyl acetate gradient) or recrystallization to yield pure 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

From Intermediate to Active Fungicide: The Synthesis of Metrafenone

CDMMB is a direct precursor to Metrafenone, a highly valued fungicide for its unique mode of action against powdery mildews.[2][9] The synthesis involves a subsequent Friedel-Crafts acylation reaction, where a different substituted benzoic acid is reacted to form the final, more complex benzophenone structure of Metrafenone.[10][11]

Metrafenone's chemical name is (3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone, which highlights the complexity built upon the initial benzophenone scaffold.[3]

Mechanism of Action: A Novel Approach to Fungal Control

Benzophenone fungicides, represented by Metrafenone, have a distinct and innovative mechanism of action that sets them apart from many other fungicides like dimethylation inhibitors or anilinopyrimidines.[2] This unique mechanism means there is no cross-resistance with these other fungicide classes, making it a valuable tool in resistance management strategies.[2][12]

The primary target of Metrafenone is the fungal cytoskeleton.[2][13] Specifically, it disrupts the organization and function of actin, a critical protein for cell shape, growth, and division.[2] This interference leads to:

  • Abnormal Mycelial Growth: The fungal hyphae branch abnormally and their growth slows significantly.[2]

  • Inhibition of Invasion: It interferes with the formation of appressoria, the specialized structures that fungi use to penetrate host plant cells.[2][9]

  • Disruption of Polar Growth: The establishment of polar actin tissue is hindered, which is essential for the directional growth of mycelial tips.[2]

This multi-faceted disruption of fungal development provides both preventative and curative activity against diseases like powdery mildew.[9][14]

Diagram of Metrafenone's Mode of Action

G cluster_effects Cellular & Developmental Effects Metrafenone Metrafenone (Benzophenone Fungicide) Actin Fungal Cytoskeleton (Actin Filaments) Metrafenone->Actin Binds to/Interferes with Disruption Disruption of Actin Organization Actin->Disruption Leads to Effect1 Inhibition of Appressoria Formation Disruption->Effect1 Effect2 Loss of Hyphal Polarity Disruption->Effect2 Effect3 Abnormal Mycelial Branching & Slowed Growth Disruption->Effect3 Outcome Disease Control (Inhibition of Fungal Invasion and Proliferation) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Mechanism of action of Metrafenone on the fungal cytoskeleton.

Safety, Handling, and Disposal

Working with chlorinated aromatic ketones and strong Lewis acids requires strict adherence to safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[15][16]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[15]

  • Skin and Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron and boots.[15]

  • Respiratory Protection: All procedures should be performed in a well-ventilated laboratory fume hood to avoid inhaling dust or vapors.[16][17]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][17]

  • Storage: Store the intermediate in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[15]

Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines. Do not let the product enter drains.[17][18]

Conclusion

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is more than just a chemical compound; it is a testament to rational design in agrochemical development. Its synthesis via Friedel-Crafts acylation, while requiring careful control, provides a reliable route to a versatile intermediate. Its successful conversion to fungicides like Metrafenone, which possess a novel mode of action, underscores its importance in the ongoing effort to secure global food supplies. The protocols and insights provided in this guide are intended to empower researchers to safely and effectively utilize this key building block in the synthesis of the next generation of crop protection agents.

References

  • BenchChem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
  • ChemicalBook. 4-CHLORO-3'-METHYLBENZOPHENONE synthesis.
  • Journal of the Chemical Society C: Organic. Synthesis of benzophenones: anomalous Friedel–Crafts reactions. RSC Publishing.
  • ECHEMI. Synthesis of benzophenone.
  • Organic Letters. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. ACS Publications.
  • Greentree Chemical. (2023). Benzophenone fungicide—Metrafenone.
  • Molecules. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. PMC.
  • Pest Management Science. (2006). Microscopy reveals disease control through novel effects on fungal development: a case study with an early-generation benzophenone fungicide. PubMed.
  • CABI Digital Library. Fungicide Modes of Action and Spectrum.
  • Google Patents. New process for friedel-crafts reaction, and catalyst therefore.
  • AK Scientific, Inc. Safety Data Sheet: 4-Chloro-3,4'-dimethoxybenzophenone.
  • ChemicalBook. 4-chloro-4'-methoxybenzophenone synthesis.
  • TCI Chemicals. Safety Data Sheet: 4-Methoxybenzophenone.
  • Strem. 4-Chloro-3', 5'-dimethyl-4'-methoxybenzophenone, min 95%.
  • Thermo Fisher Scientific. Safety Data Sheet: 3'-Chloro-4'-methoxyacetophenone.
  • ChemicalBook. (2026). 4-chloro-4'-methoxybenzophenone Chemical Properties,Uses,Production.
  • ResearchGate. (2025). Microscopy reveals disease control through novel effects on fungal development: A case study with an early-generation benzophenone fungicide.
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Chloro-3,5-dimethylphenol.
  • MilliporeSigma. (2025). Safety Data Sheet: 4-Methylbenzophenone.
  • WIPO Patentscope. (2020). Preparation method of metrafenone.
  • Google Patents. (2021). A novel form of metrafenone, a process for its preparation and use of the same.
  • BenchChem. Technical Guide: 3-Methoxy-4'-methylbenzophenone.
  • National Institutes of Health. Metrafenone. PubChem.
  • GCSAA. (2002). Strategies for preventing and managing fungicide resistance.

Sources

Application

Application Note: High-Efficiency UV-LED Polymerization using 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMBP)

[1] Executive Summary This application note details the protocol for utilizing 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMBP) as a Type II photoinitiator in free-radical polymerization. Unlike unsubstituted benzo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for utilizing 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMBP) as a Type II photoinitiator in free-radical polymerization. Unlike unsubstituted benzophenone, CDMBP features a "push-pull" electronic structure—combining an electron-donating methoxy group with an electron-withdrawing chloro group. This substitution pattern results in a bathochromic (red) shift of the absorption spectrum, making CDMBP particularly effective for UV-LED curing (365 nm – 385 nm) where standard benzophenones often fail.

This guide targets researchers developing UV-curable coatings, adhesives, and dental composites requiring high reactivity and surface cure efficiency.

Scientific Mechanism & Rationale

The "Push-Pull" Advantage

Standard benzophenone absorbs primarily in the UVC/UVB region (


 nm, with a weak 

band at

nm). CDMBP modifies this landscape:
  • 4'-Methoxy Group (Electron Donor): destabilizes the HOMO, narrowing the HOMO-LUMO gap and shifting the absorption maximum toward the near-UV/visible region (Bathochromic shift).

  • 4-Chloro Group (Electron Withdrawing): Enhances Intersystem Crossing (ISC) via the heavy-atom effect, increasing the quantum yield of the reactive Triplet State (

    
    ).
    
  • 3',5'-Dimethyl Groups: Provide steric protection to the radical center, reducing side reactions (like pinacol coupling) and improving solubility in non-polar acrylate monomers.

Type II Photoinitiation Mechanism

CDMBP is a Norrish Type II photoinitiator. It does not fragment upon irradiation. Instead, it requires a co-initiator (synergist), typically a tertiary amine, to generate radicals via hydrogen abstraction.

The Pathway:

  • Excitation: CDMBP absorbs a photon, moving from Ground State (

    
    ) to Excited Singlet (
    
    
    
    ).
  • ISC: Rapid Intersystem Crossing converts

    
     to the reactive Triplet State (
    
    
    
    ).[1]
  • Exciplex Formation: The

    
     state forms an excited-state complex (Exciplex) with the Amine Synergist.
    
  • H-Abstraction: CDMBP abstracts a hydrogen atom from the amine's

    
    -carbon.
    
  • Radical Generation: This produces two radicals:

    • Aminoalkyl Radical: Highly reactive; initiates polymerization.

    • Ketyl Radical: Less reactive; typically terminates chains or dimerizes.

Mechanistic Visualization

The following diagram illustrates the photon-to-polymer pathway.[2]

CDMBP_Mechanism S0 CDMBP (Ground State) S1 Singlet State (S1) S0->S1 UV Absorption (hv) T1 Triplet State (T1) (Reactive Species) S1->T1 Intersystem Crossing (ISC) Exciplex Exciplex Complex T1->Exciplex + Amine Amine Amine Synergist (H-Donor) Amine->Exciplex Radicals Radical Generation Exciplex->Radicals H-Abstraction Polymer Polymer Chain Initiation Radicals->Polymer Aminoalkyl Radical Attacks Monomer

Figure 1: Photochemical pathway of CDMBP. Note the critical role of the amine synergist in the radical generation step.

Experimental Protocol

Materials & Equipment
  • Photoinitiator: CDMBP (Purity >98%).

  • Monomer Base: 1,6-Hexanediol diacrylate (HDDA) or Trimethylolpropane triacrylate (TMPTA).

  • Co-Initiator (Synergist): Methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDB).

  • Light Source: UV-LED (365 nm or 385 nm) with intensity

    
    .
    
  • Analysis: Real-time FTIR (RT-FTIR) monitoring the acrylate peak at

    
     or 
    
    
    
    .
Formulation Guidelines

Type II initiators require precise stoichiometry. Excess amine can plasticize the film; insufficient amine leads to low conversion.

ComponentFunctionRecommended Loading (wt%)Notes
Acrylate Monomer Bulk Matrix90.0 - 95.0%Low viscosity preferred for initial trials.
CDMBP Photoinitiator1.0 - 3.0%Higher concentrations for thin films (<20µm).
Amine Synergist H-Donor1.5 - 4.0%Molar ratio of Amine:PI should be approx 1.5:1.
Additives Flow/Leveling< 0.5%Optional. Avoid acidic additives (neutralizes amine).
Step-by-Step Workflow

Step 1: Solubility Check

  • Dissolve 0.1g CDMBP in 5g of monomer.

  • Sonicate at 40°C for 5 minutes.

  • Validation: Solution must be optically clear. If hazy, the dimethyl groups may be crystallizing; switch to a more polar monomer blend (e.g., add 10% IBOA).

Step 2: Synergist Addition

  • Add the calculated amount of Amine Synergist (e.g., MDEA) to the monomer/PI solution.

  • Stir magnetically for 10 minutes in the dark.

  • Critical: Do not store this mixture for >48 hours, as dark reactions (Michael addition of amine to acrylate) can increase viscosity.

Step 3: Coating & Curing

  • Apply formulation to a glass substrate using a wire-wound bar (target thickness: 25 µm).

  • Place sample in the RT-FTIR chamber.

  • Purge with Nitrogen (

    
    ) for 60 seconds to remove oxygen (Oxygen inhibits the carbon-centered radicals).
    
  • Irradiate with UV-LED for 60 seconds.

Step 4: Quantification Calculate Double Bond Conversion (DBC) using the equation:



Where 

is the peak area of the acrylate functionality before curing, and

is the area after time

.
Experimental Workflow Diagram

CDMBP_Protocol Start Start: Raw Materials Mix 1. Dissolution (CDMBP + Monomer + Amine) Start->Mix Check 2. Clarity Check (Is solution clear?) Mix->Check Check->Mix No (Heat/Sonicate) Coat 3. Coating Application (25µm on Glass) Check->Coat Yes Purge 4. Nitrogen Purge (Remove O2 Inhibition) Coat->Purge Cure 5. UV-LED Exposure (365nm, 100mW/cm²) Purge->Cure Analyze 6. FTIR Analysis (Calculate Conversion) Cure->Analyze

Figure 2: Operational workflow for formulating and testing CDMBP-based coatings.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Surface Tackiness Oxygen InhibitionIncrease Amine concentration (consumes

) or increase light intensity.
Yellowing Oxidation of AmineReduce Amine concentration; switch to EDB (less prone to yellowing than MDEA).
Low Conversion Spectral MismatchEnsure LED wavelength matches CDMBP absorption tail (use 365nm, not 405nm).
Haze in Film Phase SeparationCDMBP solubility limit reached. Add a solubilizing monomer like IBOA or THF-Acrylate.

References

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.

  • Allen, N. S. (1996). "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties". Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.

  • Tehfe, M. A., et al. (2013). "Substituent effect on the photoreduction kinetics of benzophenone". The Journal of Physical Chemistry A, 117(40), 10196–10210.[3]

  • Sigma-Aldrich. "Photoinitiators for UV Curing". Technical Guide.

Sources

Method

Application Note: Advanced Recrystallization Protocols for Substituted Benzophenones

Executive Summary & Scientific Rationale Substituted benzophenones are critical intermediates in the synthesis of UV filters (e.g., Oxybenzone), photo-initiators, and non-steroidal anti-inflammatory drugs (e.g., Ketoprof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Substituted benzophenones are critical intermediates in the synthesis of UV filters (e.g., Oxybenzone), photo-initiators, and non-steroidal anti-inflammatory drugs (e.g., Ketoprofen). While Friedel-Crafts acylation and Grignard additions are robust synthetic routes, they frequently yield crude products containing unreacted isomers, tars, and inorganic salts.

Recrystallization of these compounds presents a unique challenge: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the solute separates as a second liquid phase rather than a solid crystal, typically because the compound's melting point is depressed below the solvent's boiling point by impurities or supersaturation.[1]

This guide moves beyond basic "dissolve and cool" instructions. It provides a thermodynamic framework for solvent selection and a self-validating protocol designed to suppress LLPS and maximize polymorphic purity.

Physicochemical Principles of Solvent Selection

The solubility of substituted benzophenones is governed by the interplay between the rigid, non-polar diphenyl scaffold and the electronic nature of the substituents (Hammett


 values).
The Solubility Matrix

Do not rely on trial and error. Use this matrix to select the starting solvent system based on your specific derivative.

Substituent TypeElectronic EffectRepresentative CompoundsPrimary Solvent (Single)Binary System (Good/Anti-solvent)
Hydroxyl (-OH) Electron Donating (Polar)2,4-Dihydroxybenzophenone, OxybenzoneEthanol (95%), MethanolEthanol / Water (Start 80:20)
Amino (-NH₂) Electron Donating (Basic)4-AminobenzophenoneEthanol, IsopropanolEthyl Acetate / Hexane
Alkyl / Phenyl Weakly Activating (Lipophilic)4-Methylbenzophenone, 4-PhenylbenzophenoneHexane, CyclohexaneAcetone / Water
Nitro / Halogen Electron Withdrawing4-Nitrobenzophenone, 4,4'-DifluorobenzophenoneEthyl Acetate, AcetoneEthanol / Water
Carboxylic Acid IonizableBenzophenone-4-carboxylic acidAcetic Acid, EthanolMethanol / 1M HCl (aq)

Critical Insight: For benzophenones, Methanol is often superior to Ethanol. The smaller molecular size of Methanol allows for tighter solvation shells around the carbonyl dipole, often preventing the aggregation that leads to oiling out [1].

Workflow Visualization: Solvent Selection Logic

The following decision tree illustrates the logical pathway for selecting the optimal purification strategy.

SolventSelection Start Crude Benzophenone Derivative CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 80°C CheckMP->HighMP Solid LowMP MP < 60°C or Oil CheckMP->LowMP Sticky Solid/Oil PolarityCheck Check Substituents HighMP->PolarityCheck Binary Binary Solvent Protocol (Craig Method) LowMP->Binary Polar Polar (OH, NH2, COOH) PolarityCheck->Polar NonPolar Non-Polar (Alkyl, Halogen) PolarityCheck->NonPolar SolventA Use EtOH or MeOH Polar->SolventA SolventB Use Hexane or Cyclohexane NonPolar->SolventB Standard Standard Single-Solvent Recrystallization SolventA->Standard SolventB->Standard

Figure 1: Decision tree for selecting the appropriate solvent system based on melting point and substituent polarity.

Experimental Protocols

Protocol A: Standard Single-Solvent Recrystallization

Best for: High-melting solids (>80°C) with minor impurities.

  • Saturation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add the chosen solvent (e.g., Ethanol) dropwise while heating on a steam bath or aluminum block.

    • Note: Use a magnetic stir bar.[2] Benzophenones are dense; static heating leads to superheating and "bumping."

  • Dissolution Limit: Add solvent until the solid just dissolves at boiling point. Add an excess of 5-10% solvent volume.

    • Why? This slight excess prevents premature crystallization during filtration.

  • Hot Filtration (Optional but Recommended): If the solution is dark or contains insoluble particles, filter through a pre-warmed glass funnel with a fluted filter paper.

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Mechanism:[1][3][4][5] Rapid cooling traps impurities in the crystal lattice (occlusion). Slow cooling allows the crystal lattice to reject impurities [2].

  • Isolation: Once at room temperature, cool in an ice bath for 15 minutes. Filter via vacuum (Buchner funnel). Wash with cold solvent.

Protocol B: The "Oiling Out" Rescue (Binary Solvent Method)

Best for: Low-melting derivatives or samples that form emulsions.

The Phenomenon: You cool the solution, and instead of crystals, milky droplets appear. This is "oiling out." It happens because the solution entered the "miscibility gap" before the "solubility curve."

The Fix:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of Good Solvent (e.g., Acetone or Ethyl Acetate) at boiling.

  • Cloud Point: Add the Anti-Solvent (e.g., Hexane or Water) dropwise to the boiling solution until a persistent turbidity (cloudiness) appears.

  • Clearance: Add one drop of the Good Solvent to clear the turbidity.

  • Seeding (Crucial): Remove from heat. As soon as the temperature drops slightly, add a "seed crystal" of the pure compound.

    • If no seed is available: Scratch the inner wall of the glass flask with a glass rod at the interface of the liquid and air. This provides nucleation sites (micro-glass particles and high surface energy) [3].

  • Insulated Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate drastically. This prevents the solution from re-entering the liquid-liquid separation zone.

Troubleshooting & Optimization

The "Oiling Out" Workflow

If your product oils out, do not filter it. The oil is impure.[1] Follow this logic:

OilingOut Oil Product Oils Out Reheat Reheat to Redissolve Oil->Reheat MoreSolvent Add More Solvent (Dilute Solution) Reheat->MoreSolvent If supersaturation is too high Seed Add Seed Crystal at T < MP but > Oil Point Reheat->Seed If concentration is optimal MoreSolvent->Seed Triturate Triturate (Rub Oil with Spatula) Seed->Triturate If oil persists Isolate Filter Crystals Triturate->Isolate

Figure 2: Step-by-step troubleshooting for liquid-liquid phase separation (Oiling Out).

Characterization Checklist

A successful recrystallization must be validated.

  • Melting Point: Range should be < 2°C.

  • TLC: Single spot (Visualize under UV 254nm).

  • Appearance: Benzophenones typically form needles (EtOH) or prisms (Hexane). Amorphous powder indicates rapid precipitation, not crystallization.

References

  • Solubility Thermodynamics: Wang, Z., et al. "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents."[6][7] Journal of Chemical & Engineering Data, vol. 63, no. 5, 2018, pp. 1477-1487.

  • Crystallization Mechanism: Vogel, A.I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. Chapter 2: Experimental Techniques.

  • Oiling Out Phenomena: Duffy, D., et al. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Crystal Growth & Design, vol. 12, no. 10, 2012.

  • General Protocol Validation: University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Laboratory Manuals.

Sources

Application

Application Note: A Scalable and Regioselective Synthesis of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone for Agrochemical Research

Abstract This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, a key structural motif in the development of novel agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, a key structural motif in the development of novel agrochemicals. The synthesis is achieved via a Friedel-Crafts acylation reaction between 2,4-dimethylanisole and 4-chlorobenzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document offers an in-depth examination of the reaction mechanism, a detailed step-by-step experimental protocol optimized for scale-up, analytical characterization methods for the final product, and critical safety considerations. The presented methodology is designed to be a self-validating system, ensuring high yield and purity for researchers, scientists, and professionals in drug development and agrochemical research.

Introduction and Strategic Rationale

Benzophenone derivatives are a class of compounds widely investigated in medicinal and agricultural chemistry due to their diverse biological activities.[1] The specific target molecule, 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS No: 61259-84-5)[2], incorporates key pharmacophoric features: a halogenated phenyl ring, a substituted methoxy-phenyl ring, and a central ketone linker. These features can be fine-tuned to modulate properties such as herbicidal, fungicidal, or insecticidal activity.

The Friedel-Crafts acylation is the premier method for forging the C-C bond between an aromatic ring and an acyl group to form aryl ketones.[3][4] This electrophilic aromatic substitution reaction is advantageous because the ketone product is deactivated towards further acylation, which prevents polysubstitution—a common issue in the related Friedel-Crafts alkylation.[3][5]

The strategic choice for this synthesis is the acylation of the electron-rich 2,4-dimethylanisole with the electrophilic 4-chlorobenzoyl chloride. The methoxy and methyl groups on the anisole ring are activating and ortho-, para-directing. This inherent electronic preference, combined with steric considerations, selectively directs the acylation to the position para to the methoxy group, ensuring a high degree of regioselectivity and simplifying purification.

Reaction Mechanism and Pathway Visualization

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism.[6][7] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-chlorobenzoyl chloride. This complexation polarizes the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[3][8]

  • Nucleophilic Attack: The π-electron system of the activated 2,4-dimethylanisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final benzophenone product.[6] The ketone product forms a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[9][10]

Diagram: Friedel-Crafts Acylation Mechanism

G start Setup setup Charge flask with AlCl₃ and DCM under N₂. Cool to 0°C. start->setup add_reagents Prepare solution of 2,4-dimethylanisole and 4-chlorobenzoyl chloride in DCM. reaction Slowly add reagent solution to AlCl₃ slurry maintaining T < 5°C. setup->reaction add_reagents->reaction Dropwise Addition stir Stir at room temperature for 4-6 hours. Monitor by TLC. reaction->stir workup Quench reaction by pouring onto ice/conc. HCl. stir->workup extract Separate organic layer. Extract aqueous with DCM. workup->extract wash Wash combined organic layers with H₂O, sat. NaHCO₃, and brine. extract->wash dry Dry over MgSO₄, filter, and concentrate. wash->dry purify Recrystallize crude solid from ethanol. dry->purify end Characterize Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (8.10 g, 60.7 mmol). Add 75 mL of anhydrous dichloromethane (DCM). Cool the resulting slurry to 0°C in an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve 2,4-dimethylanisole (7.50 g, 55.1 mmol) and 4-chlorobenzoyl chloride (10.1 g, 57.7 mmol) in 75 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Acylation Reaction: Add the reagent solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes. It is critical to maintain the internal reaction temperature below 5°C during the addition to control the exotherm. [7][10]After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase, checking for the consumption of the 2,4-dimethylanisole starting material.

  • Workup and Quenching: Cautiously pour the reaction mixture into a 1 L beaker containing 150 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step is highly exothermic and should be performed slowly in a well-ventilated fume hood to decompose the aluminum chloride complex. [10]7. Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven. A typical yield is 80-90%.

Product Characterization and Quality Control

The identity and purity of the synthesized 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone should be confirmed using standard analytical techniques. [11]

Analysis Technique Expected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) δ ~7.7 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 6.9 (s, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 3.7 (s, 3H, -OCH₃), 2.3 (s, 3H, -CH₃), 2.2 (s, 3H, -CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃) δ ~195 (C=O), 160-125 (Ar-C), 55 (-OCH₃), 21, 19 (-CH₃) ppm.
FT-IR (ATR) ~1650 cm⁻¹ (strong, C=O stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1250 cm⁻¹ (C-O stretch), ~830 cm⁻¹ (C-Cl stretch). [12][13]
Mass Spec (EI) m/z = 274.07 (M⁺), 276.07 (M+2⁺, chlorine isotope pattern); 139.04 ([C₈H₅ClO]⁺), 135.08 ([C₉H₁₁O]⁺).

| Melting Point | Literature values should be consulted for comparison. |

Safety and Handling

Adherence to strict safety protocols is mandatory for this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Handling:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. [14][15][16]Handle only in a fume hood and under an inert atmosphere. Avoid inhalation of dust.

    • 4-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Reacts with moisture to produce HCl. [17]Handle with care in a fume hood.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Reaction Hazards: The Friedel-Crafts reaction is exothermic, especially during reagent addition and quenching. Maintain proper cooling and slow addition rates to prevent runaway reactions. [18][19]The quenching process generates large volumes of HCl gas.

Conclusion

This application note details a reliable, scalable, and highly regioselective method for synthesizing 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. By leveraging the principles of the Friedel-Crafts acylation and carefully controlling reaction parameters, this protocol provides a clear pathway for producing high-purity material essential for agrochemical research and development. The comprehensive guidelines on mechanism, procedure, characterization, and safety are intended to empower researchers to confidently execute this valuable synthetic transformation.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • Google Patents. (n.d.).
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2025, August 6). (PDF) The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. [Link]

  • Cardillo, P., Copelli, S., & Girelli, A. (n.d.). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. [Link]

  • ResearchGate. (2025, August 7). (PDF) Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Oakwood Chemical. (n.d.). 4-Chloro-3', 5'-dimethyl-4'-methoxybenzophenone, min 95%, 1 gram. [Link]

  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. [Link]

  • AIP Publishing. (2025, September 1). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. [Link]

  • Royal Society of Chemistry. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Asian Journal of Chemistry. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]

  • PMC. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Cole-Parmer. (2004, September 29). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. [Link]

  • Scientific Research Publishing. (2012, August 15). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Lab Alley. (2025, July 2). SAFETY DATA SHEET - Aluminum chloride. [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • University of Liverpool. (2002, February 25). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

  • ResearchGate. (2025, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. [Link]

  • ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • MDPI. (2024, June 27). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). [Link]

  • European Patent Office. (2008, September 10). Process for the preparation of a benzophenone glycine imine alkyl ester derivative - EP 1967511 A1. [Link]

  • Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting regioselectivity in 3',5'-dimethyl-4'-methoxybenzophenone synthesis

Current Status: Operational Topic: Troubleshooting Regioselectivity & Chemoselectivity in Friedel-Crafts Acylation Ticket Priority: High (Research & Development) Triage: What is the specific failure mode? Before adjustin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity & Chemoselectivity in Friedel-Crafts Acylation Ticket Priority: High (Research & Development)

Triage: What is the specific failure mode?

Before adjusting parameters, identify the specific symptom you are observing. The synthesis of 3',5'-dimethyl-4'-methoxybenzophenone via Friedel-Crafts acylation of 2,6-dimethylanisole presents three distinct failure modes.

SymptomDiagnosisRoot Cause
NMR shows correct mass but wrong splitting pattern. Regioisomer Error Incorrect Starting Material. You likely used 3,5-dimethylanisole instead of 2,6-dimethylanisole.
New peak appears in HPLC; product is soluble in dilute NaOH. Chemoselectivity Failure Ether Cleavage (Demethylation). AlCl₃ attacked the methoxy group, converting the product to a phenol.
Low conversion; starting material remains. Catalyst Deactivation Lewis Acid Complexation. The oxygen of the methoxy group is coordinating with AlCl₃, poisoning the catalyst.
Deep Dive: The "Wrong Isomer" Trap

The Issue: Many researchers confuse the commercially available isomers of dimethylanisole. The target molecule, 3',5'-dimethyl-4'-methoxybenzophenone , requires the methyl groups to be meta to the carbonyl and ortho to the methoxy group.

The Mechanism:

  • Correct Precursor (2,6-Dimethylanisole): The methoxy group directs para. The 4-position is sterically open and electronically activated. This yields the desired 3',5'-dimethyl-4'-methoxybenzophenone.

  • Incorrect Precursor (3,5-Dimethylanisole): The methoxy group directs para (to position 4), but this position is sandwiched between two methyl groups (steric hindrance). Acylation may occur here or at the ortho position, but if it occurs at C4, the product is 2',6'-dimethyl-4'-methoxybenzophenone (methyls ortho to carbonyl).

Verification: Check your precursor's CoA.

  • Required: 2,6-Dimethylanisole (CAS: 1004-66-6).

  • Avoid: 3,5-Dimethylanisole (CAS: 874-63-5).

Deep Dive: The "Phenol" Impurity (Demethylation)

The Issue: You observe a product with a mass of


 (loss of methyl) or a peak that shifts in basic conditions. This is 3',5'-dimethyl-4'-hydroxybenzophenone .

The Science: Aluminum chloride (


) is a hard Lewis acid. While it catalyzes the acylation, it also coordinates strongly to the ether oxygen. Under thermal stress or prolonged reaction times, the 

facilitates nucleophilic attack (often by

) on the methyl group, cleaving the ether bond [1][2].

Troubleshooting Protocol:

  • Temperature Control: Do not reflux immediately. Perform the addition at

    
     to 
    
    
    
    .
  • Order of Addition (Critical):

    • Bad: Adding

      
       to the anisole. (Promotes complexation/cleavage).
      
    • Good: Generate the Acylium Ion first.[1][2][3][4] Mix Benzoyl Chloride +

      
       in DCM/DCE for 15 mins, then add the anisole slowly. This ensures the 
      
      
      
      is "busy" stabilizing the acylium ion and less available to attack the ether [3].
  • Alternative Lewis Acids: If demethylation persists, switch to Titanium Tetrachloride (

    
    )  or Tin Tetrachloride (
    
    
    
    )
    . These are softer Lewis acids and less prone to ether cleavage than aluminum salts.
Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired acylation and the side reactions (demethylation and complexation).

ReactionPathways Start 2,6-Dimethylanisole + Benzoyl Chloride Acylium Acylium Ion Formation Start->Acylium AlCl3 + PhCOCl (Pre-mix) Complex Lewis Acid-Ether Complex Start->Complex AlCl3 added directly to Anisole Desired_TS Sigma Complex (Para Attack) Acylium->Desired_TS Attack at C4 Side_TS Ether Cleavage Transition State Complex->Side_TS High Temp / Time Stalled Stalled Reaction (Deactivated Ring) Complex->Stalled e- withdrawal by AlCl3 Product TARGET: 3',5'-Dimethyl-4'-methoxy- benzophenone Desired_TS->Product - H+ Impurity IMPURITY: Phenol Derivative (Demethylation) Side_TS->Impurity Me-Cl elimination Product->Impurity Excess AlCl3 Post-reaction

Figure 1: Reaction network showing the critical "Order of Addition" dependency. Pre-forming the acylium ion (Blue path) favors the target, while direct mixing (Red dashed path) risks complexation and demethylation.

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity for the 4-position while suppressing demethylation.

Reagents:

  • 2,6-Dimethylanisole (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.1 - 1.2 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Acylium Generation: In a flame-dried 3-neck flask under Argon, dissolve Benzoyl Chloride (1.1 eq) in dry DCM. Cool to

    
    . Add 
    
    
    
    (1.1 eq) portion-wise. Stir for 15-20 minutes.
    • Checkpoint: The solution should turn yellow/orange, indicating acylium ion formation.

  • Controlled Addition: Dissolve 2,6-Dimethylanisole (1.0 eq) in a small volume of dry DCM. Add this solution dropwise to the acylium mixture at

    
     over 30 minutes.
    
    • Why: Keeps the concentration of free anisole low relative to the electrophile, favoring substitution over coordination.

  • Reaction Phase: Allow the mixture to warm to Room Temperature (

    
    ). Monitor by TLC/HPLC every 30 minutes.
    
    • Stop Condition: Quench as soon as the starting material is consumed (usually 1-2 hours). Do not stir overnight; this promotes demethylation.

  • Quench: Pour the reaction mixture slowly onto a slurry of ice and dilute HCl. Stir vigorously to break the aluminum complex.[2]

Data Reference Table: Lewis Acid Impact

Lewis AcidReactivityDemethylation RiskRecommended Use

HighHighStandard, but requires strict temp control.

ModerateLowBest alternative if phenol impurity > 10%.

ModerateModerateGood balance, but iron removal can be difficult.

LowVery LowOften too weak for benzoylation of deactivated systems.
References
  • Lange, T. et al. (2023). "Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions." National Institutes of Health (NIH).

  • Alfa Chemistry. (2024). "The Magnetic Pull of Anisole: Unveiling its Irresistible Charms." Alfa Chemistry Knowledge Base.

  • BenchChem. (2025).[2][5] "An In-depth Technical Guide to the Friedel-Crafts Acylation." BenchChem Technical Library.

  • Mettler Toledo. (2024). "Friedel-Crafts Acylation Mechanism and Kinetics." Mettler Toledo Applications.

Sources

Optimization

Purification of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone from isomeric byproducts

An In-Depth Guide to the Purification of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Technical Support Center Welcome to the technical support guide for the purification of 4-Chloro-3',5'-dimethyl-4'-methoxybenzopheno...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Technical Support Center

Welcome to the technical support guide for the purification of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this target compound from its isomeric byproducts. The synthesis of this molecule, typically via Friedel-Crafts acylation, often yields a mixture of isomers that can be challenging to separate.[1] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to ensure the successful isolation of a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the expected isomeric byproducts during the synthesis of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone and why do they form?

A1: The target molecule is typically synthesized by the Friedel-Crafts acylation of 3,5-dimethylanisole with 4-chlorobenzoyl chloride. The directing effects of the substituents on the 3,5-dimethylanisole ring govern the position of acylation. The methoxy group (-OCH₃) is a potent ortho, para-director, while the two methyl groups (-CH₃) are weaker ortho, para-directors.

  • Desired Product: Acylation at the C4 position, which is para to the strongly activating methoxy group, yields the target compound, 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone .

  • Primary Isomeric Byproduct: Acylation can also occur at the C2 or C6 positions, which are ortho to the methoxy group. Due to symmetry, these positions are equivalent. This results in the formation of 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone . The formation of this isomer is a common side reaction in Friedel-Crafts acylations involving activated aromatic rings.[2]

The challenge lies in the similar chemical properties of these positional isomers, making their separation non-trivial.

Q2: What is the most effective overall strategy for purifying the crude product mixture?

A2: A multi-step approach is typically the most robust strategy.

  • Initial Assessment: Begin with Thin-Layer Chromatography (TLC) to visualize the number of components in your crude mixture and to screen for an optimal solvent system.

  • Bulk Purification: Employ preparative flash column chromatography on silica gel as the primary method for separating the bulk of the isomeric byproducts from the desired product.[3][4]

  • Final Polishing: After chromatography, combine the pure fractions and remove the solvent. Perform a final recrystallization to remove any trace impurities and to obtain a highly pure, crystalline final product.[5][6]

Q3: How can I definitively confirm the identity and purity of the correct isomer?

A3: A combination of spectroscopic and physical methods is essential.

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing the isomers. The aromatic proton signals will have distinct splitting patterns and chemical shifts based on their position relative to the carbonyl and other substituents. The desired para-substituted product will exhibit a simpler, more symmetric pattern in the dimethylanisole ring's aromatic region compared to the ortho-substituted byproduct.[7][8]

  • ¹³C NMR Spectroscopy: This technique will show a different number of unique carbon signals for each isomer, confirming the substitution pattern.[9]

  • Melting Point Analysis: A pure compound will have a sharp and distinct melting point range. A broad melting range typically indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a well-developed HPLC method can determine the exact purity of the final product.[10][11]

Purification Workflow Diagram

PurificationWorkflow start_end start_end process process decision decision analysis analysis issue Return to Troubleshooting Guide Crude Crude Product (Mixture of Isomers) TLC_Screen Analytical TLC Screening Crude->TLC_Screen Assess purity Column Preparative Flash Column Chromatography TLC_Screen->Column Select mobile phase TLC_Fractions Analyze Fractions by TLC Column->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Pool fractions with pure product (Rf match) Evaporate Rotary Evaporation Combine->Evaporate Remove solvent Recrystallize Recrystallization Evaporate->Recrystallize Final polishing Final_Product Pure Crystalline Product Recrystallize->Final_Product Characterize Final Characterization (NMR, MP, HPLC) Final_Product->Characterize Purity_Check Purity > 99%? Characterize->Purity_Check Purity_Check->issue No

Caption: A typical workflow for the purification of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

Troubleshooting Guide

Crystallization Issues

Q: My purified compound oils out or refuses to crystallize from solution. What should I do?

A: This is a common issue often caused by residual solvent, trace impurities preventing lattice formation, or supersaturation.

  • Causality & Solution:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

    • Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This provides a template for further crystallization.

    • Reduce Solvent Volume: It's possible too much solvent was used. Gently heat the solution to evaporate a small amount of solvent and then allow it to cool slowly again. Be cautious not to evaporate too much, which could cause the compound to crash out of solution impurely.[5]

    • Change Solvent System: The current solvent may be too good a solvent. Try introducing a non-polar "anti-solvent" dropwise into a solution of your compound in a more polar solvent until turbidity persists, then heat to redissolve and cool slowly. A common system for benzophenones is ethyl acetate/hexanes or dichloromethane/petroleum ether.[6][12]

Chromatography Issues

Q: My isomers are not separating on the TLC plate (Rf values are too close). How can I improve the resolution?

A: Poor separation on TLC indicates that the chosen mobile phase does not differentiate sufficiently between the polarity of the isomers. The goal is to find a solvent system that gives a ΔRf of at least 0.1-0.2.

  • Causality & Solution:

    • Decrease Solvent Polarity: Isomers of benzophenone are often moderately polar. If the Rf values are high (>0.5) and close together, the mobile phase is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). Try moving from a 20:80 ethyl acetate:hexanes system to a 10:90 or 5:95 system.

    • Change Solvents: Solvents belong to different selectivity groups. If a hexanes/ethyl acetate system fails, try a different combination like hexanes/dichloromethane or toluene/ethyl acetate. This alters the specific interactions between the solutes, solvent, and silica stationary phase.[13]

    • Consider a Different Stationary Phase: While less common for initial trials, if silica gel fails, reversed-phase TLC plates (C18) can be effective, where the elution order is inverted (less polar compounds elute last).[14]

Q: The spots on my TLC plate or bands on my column are streaking. What is the cause and how do I fix it?

A: Streaking is typically caused by overloading the sample, a compound that is too polar for the solvent system, or interactions with the stationary phase.

  • Causality & Solution:

    • Sample Overload: This is the most common cause. Prepare a more dilute solution of your crude material for TLC spotting. For column chromatography, ensure the crude material is loaded in a minimal volume of solvent and as a concentrated, narrow band.

    • Acidity of Silica Gel: Standard silica gel is slightly acidic and can strongly interact with basic functional groups or other sensitive molecules, causing tailing. While benzophenones are not strongly basic, this can still be a factor. Pre-treating the silica gel by flushing the column with a solvent system containing a small amount of a neutralizer like triethylamine (0.5-1%) can deactivate acidic sites.[15]

    • Inappropriate Solvent: If the compound is poorly soluble in the mobile phase, it will streak. Ensure your chosen eluent can adequately dissolve the sample.

Characterization Issues

Q: My ¹H NMR spectrum is very complex. How do I differentiate the desired product from the 2-acylated byproduct?

A: The key is to analyze the aromatic region and the methoxy signal. The symmetry and electronic environment of the protons are different for each isomer.

  • Causality & Solution:

    • Desired Product (4-acylated): The two protons on the dimethylanisole ring (at C2 and C6) are chemically equivalent due to symmetry. They should appear as a single singlet integrating to 2H.

    • Isomeric Byproduct (2-acylated): The two aromatic protons on the dimethylanisole ring are no longer equivalent. One is at C6 and the other at C4. They will appear as two distinct singlets, each integrating to 1H.

    • Methoxy Signal: The methoxy protons of the 2-acylated isomer may be shifted slightly upfield or downfield compared to the 4-acylated isomer due to the different proximity of the electron-withdrawing carbonyl group.

| Expected ¹H NMR Signals for the Dimethylanisole Ring | | :--- | :--- | :--- | | Assignment | 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (Desired) | 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (Byproduct) | | Aromatic Protons | ~6.6-6.8 ppm (s, 2H) | Two signals, e.g., ~6.7 ppm (s, 1H) and ~6.8 ppm (s, 1H) | | Methoxy Protons (-OCH₃) | ~3.8-3.9 ppm (s, 3H) | May show a slight shift from the desired product's signal | | Methyl Protons (-CH₃) | ~2.3-2.4 ppm (s, 6H) | ~2.3-2.4 ppm (s, 6H) (likely very similar) |

Note: Exact chemical shifts (ppm) are dependent on the solvent and spectrometer frequency. The key differentiator is the multiplicity and integration of the aromatic signals.

Detailed Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

This protocol is designed for the separation of grams of crude product.

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or inert gas). Ensure the silica bed is flat and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column bed.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Collect fractions (e.g., 10-20 mL each) in test tubes or vials.

    • If the isomers are well-separated, you can run the column isocratically (with the same solvent mixture). If they are close, a shallow gradient may be necessary (e.g., slowly increasing from 5% to 15% ethyl acetate in hexanes).

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in the same solvent system used for the column.

    • Visualize the spots under a UV lamp (254 nm).

    • Identify and combine the fractions that contain only the pure desired product (the less polar spot, which will have a higher Rf value).

Protocol 2: Recrystallization

This protocol is for the final purification of the combined, evaporated fractions from chromatography.

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or a mixed solvent system like ethyl acetate/hexanes).

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[5]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Smith, R. M., Bishara, R. H., & Drummond, J. L. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 4(12), 2205-2215. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Crystallization. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction. [Link]

  • Scribd. Recrystallization Techniques in Chemistry. [Link]

  • SIELC Technologies. (2018). Separation of Benzophenone on Newcrom R1 HPLC column. [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]

  • University of Wisconsin-Madison. Friedel-Crafts Acylation Lab Manual. [Link]

  • Starkey, L. S. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

  • Google Patents. (2018).
  • Google Patents. (2001).

Sources

Troubleshooting

Solving solubility issues of benzophenone derivatives in NMR solvents

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solubility Optimization for Benzophenone Derivatives in NMR Spectroscopy[1] Executive Summary & Diagnostic Workflow The Core...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solubility Optimization for Benzophenone Derivatives in NMR Spectroscopy[1]

Executive Summary & Diagnostic Workflow

The Core Problem: Benzophenone derivatives present a unique solubility paradox. The core benzophenone skeleton is rigid, aromatic, and lipophilic (favoring non-polar solvents), but functionalization often introduces polar groups (hydroxyls, carboxylic acids) or additional aromatic rings that induce strong


 stacking.[1][2]

The Result: Standard solvents like Chloroform-


 (

) often fail to disrupt the crystal lattice of highly crystalline derivatives, while highly polar solvents like DMSO-

may cause lipophilic derivatives to "oil out" or float.[1]

Diagnostic Decision Tree: Use the following logic gate to select your initial solvent system.

SolventSelection Start Start: Analyze Benzophenone Derivative Structure CheckPolarity Primary Substituents? Start->CheckPolarity Lipophilic Alkyl / Halogen / Ester (Non-Polar) CheckPolarity->Lipophilic Lipophilic Polar Hydroxyl / Amine / Acid (Polar/H-Bonding) CheckPolarity->Polar H-Bond Donors TryCDCl3 Attempt CDCl3 Lipophilic->TryCDCl3 TryDMSO Attempt DMSO-d6 Polar->TryDMSO Success1 Soluble? Proceed to Acquisition TryCDCl3->Success1 Yes Fail1 Insoluble / Floating Solid TryCDCl3->Fail1 No TryDMSO->Success1 Yes TryDMSO->Fail1 No CheckAcetone Attempt Acetone-d6 (Dipole Match) Fail1->CheckAcetone Success2 Soluble? Proceed to Acquisition CheckAcetone->Success2 Yes Fail2 Insoluble / Broad Peaks CheckAcetone->Fail2 No Advanced Advanced Protocol: 1. VT-NMR (Heat) 2. Co-Solvent System Fail2->Advanced

Figure 1: Logical workflow for selecting the optimal NMR solvent based on the chemical nature of the benzophenone derivative.

Solvent Selection: The "Big Three" Deep Dive

Chloroform- ( )[1][3][4][5]
  • Best For: Simple benzophenones, alkylated derivatives, and halogenated analogs.[1][2]

  • The Science:

    
     is non-polar (
    
    
    
    ).[1] It dissolves the lipophilic aromatic core effectively but lacks the H-bond accepting capability to break up strong intermolecular H-bonds found in poly-hydroxylated derivatives (e.g., 2,4-dihydroxybenzophenone).[2]
  • Warning: Acidic impurities in

    
     (DCl) can catalyze acetal formation or exchange labile protons.[1] Always filter through basic alumina if your derivative is acid-sensitive [1].[1]
    
Acetone- [1][2][3][6]
  • Best For: The "Middle Ground" candidates. Derivatives that are too polar for Chloroform but not soluble enough for DMSO.[1]

  • The Science: Acetone has a carbonyl group (

    
    ) similar to the benzophenone core.[1] According to the "like dissolves like" principle, the dipole-dipole interactions here are often perfectly matched. It is excellent for breaking weak aggregation without the high viscosity of DMSO.
    
  • Warning: Avoid if your compound reacts with ketones (e.g., primary amines forming imines).[1][2]

Dimethyl Sulfoxide- (DMSO- )[1][2][3][4][5]
  • Best For: Poly-hydroxylated benzophenones, carboxylic acids, and salts.[1][2]

  • The Science: DMSO is a "super-solvent" (

    
    ) and a strong H-bond acceptor.[1] It effectively disrupts the intermolecular hydrogen bonding networks that cause benzophenone derivatives to crystallize tightly.[1]
    
  • Warning: High viscosity broadens peaks (shorter

    
     relaxation).[1] It is also hygroscopic; water peaks (
    
    
    
    ) at
    
    
    ppm can obscure signals [2].

Troubleshooting & FAQs

Q1: My sample forms a "gel" or cloudy suspension in . What is happening?

A: You are likely witnessing


 stacking aggregation .[1] Benzophenone rings are planar and electron-rich.[1] In non-polar solvents, they stack like plates to minimize solvent exposure.[1][2]
  • Fix: Switch to a solvent that disrupts this stacking. Benzene-

    
      or Toluene-
    
    
    
    can sometimes intercalate between the rings (aromatic solvent-induced shift), but Acetone-
    
    
    is usually the safer first attempt to break the lattice.
Q2: The sample is insoluble in everything. Can I mix solvents?

A: Yes. The "Magic Mixture" for stubborn benzophenones is


 : DMSO-

(4:1 ratio)
.[1]
  • Why it works: The

    
     solubilizes the lipophilic aromatic rings, while the small amount of DMSO acts as a "surfactant" for the polar functional groups, breaking the H-bonds holding the crystal lattice together.
    
  • Note: You must reference your chemical shifts carefully, as they will drift compared to pure solvents.[1][2]

Q3: My peaks are extremely broad, but the sample looks dissolved.

A: This indicates restricted rotation or intermediate exchange .[1][2] The phenyl rings in benzophenone are not always equivalent due to the rotational barrier around the carbonyl bond, especially if bulky ortho-substituents are present.

  • Fix: Perform Variable Temperature (VT) NMR . Heating the sample to 50°C (323 K) often increases the rotation rate (

    
    ), coalescing the broad peaks into sharp singlets and increasing solubility (entropy favors dissolution).[1]
    

Advanced Protocol: The "Heat-Cool-Heat" Method

For highly crystalline benzophenone derivatives (e.g., pharmaceutical intermediates) that refuse to dissolve, use this thermodynamic cycling protocol.

Required Equipment:

  • Sonicator bath.[1]

  • Heat gun or warm water bath (60°C).[1]

  • High-quality NMR tube (Wilmad 507-PP or equivalent).[1]

Step-by-Step Protocol:

  • Micronization: Crush your solid sample into a fine powder.[1] Large crystals have lower surface area and high lattice energy.[1]

  • Solvent Addition: Add 0.6 mL of DMSO-

    
     or the Co-solvent Mix (
    
    
    
    /DMSO).
  • Thermal Shock (Cycle 1):

    • Sonicate for 5 minutes.

    • Gently warm the tube in a 60°C water bath for 2 minutes.

    • Scientific Logic:[1][3][4][5] Heat provides the kinetic energy to overcome the lattice enthalpy (

      
      ).[1]
      
  • Equilibration: Allow to cool to room temperature. Check for precipitation.[1]

  • Acquisition: If clear, run the NMR immediately.[1][2] If a haze returns, set the NMR probe temperature to 313 K (40°C) and acquire data at elevated temperature.

Reference Data: Solvent Properties

SolventPolarity (

)
HOD Peak (ppm) [2]Benzophenone Solubility Trend
Chloroform-

4.81.56High for alkyl/unsubstituted forms.[1]
Acetone-

20.72.84Excellent general purpose.[1]
Methanol-

32.74.87Good for polar, but peaks may broaden.[1][2]
DMSO-

46.73.33Best for stubborn/poly-OH forms.
Benzene-

2.30.40Specialized for resolving aromatic overlaps.[1]

References

  • Fulmer, G. R., et al. (2010).[1][2][4][6][7][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2][6] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] [Link]

  • Lei, C., et al. (2024).[1][2] Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 12345 (Example Citation for Context). [Link]

Sources

Optimization

Technical Support Center: Exotherm Control in Friedel-Crafts Acylation

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: FC-THERMO-001 Subject: Controlling Thermal Runaway and Quench Exotherms in Diaryl Ketone Synthesis Executive Summary You are encountering the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: FC-THERMO-001 Subject: Controlling Thermal Runaway and Quench Exotherms in Diaryl Ketone Synthesis

Executive Summary

You are encountering thermal management issues during the Friedel-Crafts acylation of aromatics to form diaryl ketones. This reaction presents three distinct thermal risks:

  • Complexation Exotherm: The initial reaction between the Lewis Acid (

    
    ) and the acyl donor.
    
  • Reaction Exotherm: The electrophilic substitution itself.

  • Hydrolysis Exotherm: The violent release of heat when quenching the stable Aluminum-Ketone complex.

This guide provides self-validating protocols to manage these risks, ensuring process safety and product integrity.

Module 1: Reagent Addition & Initiation

The Issue: "My reaction temperature spikes uncontrollably immediately upon adding the catalyst."

Technical Insight: The formation of the active electrophile (the acylium ion complex


) is highly exothermic.[1][2] If you add solid 

directly to a mixture of your substrate and acyl chloride, you trigger two exotherms simultaneously: complex formation and the acylation reaction.

Protocol: The "Pre-Complexation" Method (Modified Perrier Procedure) To decouple these thermal events, generate the active electrophile before introducing the aromatic substrate.

  • Setup: Charge the reactor with solvent (e.g., DCM) and

    
     (1.1–1.2 equiv). Cool to 0–5°C.
    
  • Complexation: Add the Acyl Chloride dropwise.

    • Observation: You will see the dissolution of

      
       and a slight color change.[1]
      
    • Control: Maintain T < 10°C. This releases the "Complexation Heat" safely.

  • Reaction: Add the Aromatic Substrate dropwise to this pre-formed complex.

    • Benefit: The heat release is now limited strictly to the C-C bond formation rate, which is kinetically controlled by your addition rate.

Visualizing the Heat Sources:

G Reagents Reagents (R-COCl + AlCl3) Complex Acylium Complex [R-C=O]+ Reagents->Complex Exotherm 1: Complexation (Fast) Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate Reaction (Substrate Addition) ProductComplex Product Complex (Ketone-AlCl3) Intermediate->ProductComplex Exotherm 2: Substitution (Aromatization) FinalProduct Free Diaryl Ketone ProductComplex->FinalProduct Exotherm 3: Hydrolysis (Quench) (VIOLENT)

Figure 1: Thermal profile of the reaction. Note that Exotherm 3 (Quench) is often the most dangerous.

Module 2: Solvent Selection & Thermodynamics

The Issue: "The reaction creates a thick sludge that traps heat, or the yield varies wildly between batches."

Technical Insight: The choice of solvent dictates the solubility of the intermediate complexes.

  • Non-polar solvents (DCM, CS2): The product-aluminum complex often precipitates as a sludge. This creates "hot spots" where heat cannot escape, leading to thermal runaway or polymerization.

  • Polar solvents (Nitrobenzene): Solubilize the complex, allowing efficient heat transfer, but are difficult to remove.

Comparative Data Table:

SolventPolarityBoiling PointComplex SolubilityThermal RiskRecommended For
DCM Low40°CLow (Precipitates)High (Boil-over risk)Small scale, reactive substrates
Nitrobenzene High210°CHigh (Homogeneous)Low (Good heat transfer)Large scale, deactivated rings
1,2-DCE Medium83°CMediumMediumGeneral purpose (Toxic)

Recommendation: For scale-up (>100g), if DCM causes precipitation, switch to Nitrobenzene or a mixture of DCM/Nitromethane to maintain a homogeneous solution. This ensures your cooling jacket can actually remove the heat generated.

Module 3: The Quench (Critical Safety Protocol)

The Issue: "The reaction erupted (volcano effect) when I added water to the flask at the end."

Technical Insight: The reaction product is not the free ketone, but a stable 1:1 Lewis Acid-Base complex (


).[2][3][4][5][6][7][8][9][10] Breaking this bond requires water (hydrolysis). The heat of hydrolysis for 

is approx. –329 kJ/mol. When you add water to the flask, the water (low density) sits on top of the dense organic/AlCl3 layer. The interface overheats instantly, flashing the water to steam and ejecting the reactor contents.

Protocol: The Inverse Quench Never add water to the reaction. Add the reaction to the water.[1][11]

  • Preparation: Prepare a separate vessel containing Ice + HCl (conc.) or Ice + dilute

    
    . The volume of quench solution should be 3x the reaction volume.
    
  • Flow Control: Transfer the reaction mixture (which may be a slurry) slowly into the stirred quench vessel.

  • Thermodynamics: The large heat capacity of the water/ice bath absorbs the energy. The acid prevents the formation of insoluble Aluminum Hydroxide (

    
    ) emulsions, keeping the Aluminum in the aqueous phase as 
    
    
    
    .

Quench Workflow:

Quench ReactionMix Reaction Mixture (Ketone-AlCl3 Complex) Cooling Cool to RT ReactionMix->Cooling Transfer Slow Transfer (Controlled Rate) Cooling->Transfer QuenchVessel Quench Vessel (Ice + 6M HCl) QuenchVessel->Transfer Receiving PhaseSep Phase Separation Org: Product | Aq: Al Salts Transfer->PhaseSep

Figure 2: Inverse Quench Logic Flow. This method prevents localized overheating.

FAQs: Troubleshooting Specific Failures

Q: Why do I see a delayed exotherm during the reaction? A: This is a sign of "accumulation." If you add the reagent too quickly at a temperature too low for the reaction to start, unreacted reagents build up. Once the threshold temperature is reached, they all react at once.

  • Fix: Use Reaction Calorimetry (RC1) or ensure you see a slight exotherm (1-2°C rise) immediately upon starting addition. If no heat is detected, STOP addition and investigate.

Q: How do I handle the massive HCl gas evolution? A: Friedel-Crafts produces 1 mole of HCl gas for every mole of product. On a large scale, this pressurizes the vessel.

  • Fix: Ensure your reactor has a wide-bore vent line connected to a caustic scrubber (NaOH solution). Do not rely on a simple needle vent.

Q: My yield is low despite full conversion of starting material. A: You likely lost product during the quench. If the pH of the quench water is not acidic enough (


), Aluminum Hydroxide gels form. These gels trap organic product physically.
  • Fix: Ensure the quench solution remains strongly acidic (pH < 1) to keep Aluminum soluble as

    
    .
    
References
  • Risk Assessment of Runaway Reaction in Friedel-Crafts Acylation. Korea Science / Journal of the Korean Society of Safety. Available at: [Link][2][4][8][10][11][12]

  • Friedel-Crafts Acylation: Solvent Effects and Kinetics. Organic Chemistry Portal. Available at: [Link][2]

  • Mechanism of Acylium Ion Formation. Master Organic Chemistry. Available at: [Link][11][12]

Sources

Troubleshooting

Technical Support Center: Benzophenone Acylation &amp; Ether Stability

The following technical guide serves as a specialized support resource for researchers optimizing benzophenone synthesis via Friedel-Crafts acylation. It addresses the critical challenge of retaining methoxy (and other a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers optimizing benzophenone synthesis via Friedel-Crafts acylation. It addresses the critical challenge of retaining methoxy (and other alkoxy) functional groups in the presence of strong Lewis acids.

Topic: Minimizing Demethylation Side Reactions During Friedel-Crafts Acylation Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

The Engineering Challenge: The "Reactivity-Stability" Trade-Off

In the synthesis of methoxy-substituted benzophenones, researchers face a fundamental conflict. The formation of the benzophenone core requires a potent electrophile (the benzoyl cation) generated by a strong Lewis acid (typically


). However, the very conditions required to drive this acylation—strong Lewis acidity and elevated temperatures—are also the precise conditions that facilitate the cleavage of aryl methyl ethers (demethylation), yielding phenolic impurities.

The Core Mechanism of Failure:


 is not merely a catalyst; it is a reagent that coordinates strongly to oxygen.
  • Desired Path:

    
     coordinates to the acyl chloride 
    
    
    
    Acylium ion formation
    
    
    EAS on the aromatic ring.[1]
  • Side Reaction (Demethylation):

    
     coordinates to the ether oxygen of the substrate. A nucleophile (often the chloride ion, 
    
    
    
    ) attacks the methyl group in an
    
    
    -like fashion, cleaving the bond to form a phenol-aluminum complex and methyl chloride.

Troubleshooting Guide: Diagnostic Q&A

Case 1: "I see a broad peak at 3400 cm⁻¹ in IR and missing methyl protons in NMR."

Diagnosis: Significant demethylation has occurred.[2] Root Cause: The reaction temperature was likely too high, or the Lewis acid residence time was too long. Corrective Action:

  • Temperature Control: Benzoylation is slower than acetylation. Do not reflux immediately. Initiate the reaction at

    
     to 
    
    
    
    . Only allow warming to room temperature if conversion stalls.
  • Quenching Protocol: Demethylation can accelerate during a hot quench. Pour the reaction mixture onto crushed ice with vigorous stirring to immediately hydrolyze the aluminum complexes before they can facilitate ether cleavage.

Case 2: "My reaction stalls at 60% conversion, but adding more AlCl₃ increases impurities."

Diagnosis: Product Inhibition (The "Stoichiometric Trap"). Root Cause: The product (benzophenone) is a ketone, which is a Lewis base. It complexes 1:1 with


, deactivating the catalyst.
Corrective Action: 
  • Do NOT add excess AlCl₃ arbitrarily. Excess Lewis acid attacks the ether groups.

  • Switch Solvents: Move from Dichloromethane (DCM) to Nitromethane or Nitrobenzene . These solvents form a weak complex with the acylium salt, moderating its activity and preventing the "hard" interaction with the ether oxygen that leads to cleavage.

Case 3: "I am using a polymethoxy substrate (e.g., 1,3,5-trimethoxybenzene) and getting tar."

Diagnosis: Super-activation leading to polymerization and multiple cleavages. Root Cause:


 is too harsh for highly electron-rich rings.
Corrective Action: 
  • Abandon AlCl₃. Switch to a milder catalyst. Iron(III) Chloride (

    
    )  or Indium(III) Triflate (
    
    
    
    )
    are sufficiently reactive for activated substrates but lack the oxophilicity to cleave ethers efficiently.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Note how the Hard Lewis Acid interaction leads to the side reaction.

G cluster_0 Reactants Anisole Methoxybenzene (Substrate) Coordination Ether-Acid Complex Ph-O(+)-Me   |  MXn(-) Anisole->Coordination Coordination Product Methoxybenzophenone (Target) Anisole->Product Path A: Acylation (Kinetic Control) BenzoylCl Benzoyl Chloride Complex Acylium Complex [Ph-CO]+ [MXnCl]- BenzoylCl->Complex Activation LewisAcid Lewis Acid (MXn) LewisAcid->Complex LewisAcid->Coordination Complex->Product SideProduct Hydroxybenzophenone (Demethylated Impurity) Coordination->SideProduct Path B: Demethylation (Thermodynamic/High T) Product->SideProduct Post-Reaction Cleavage

Caption: Path A (Green) represents the desired EAS reaction. Path B (Red) shows the competing ether cleavage pathway facilitated by high temperatures or harsh Lewis acids.

Optimized Experimental Protocols

Protocol A: The "Cold-Start" AlCl₃ Method

Best for: Substrates with robust methoxy groups (e.g., para-anisole) where cost is a factor.

  • Preparation: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solvent: Add anhydrous Dichloromethane (DCM). Note: DCM is preferred over benzene/toluene to avoid solvent acylation.

  • Catalyst Loading: Add

    
     (1.1 eq. relative to benzoyl chloride) at 
    
    
    
    .
  • Acylating Agent: Add Benzoyl Chloride (1.0 eq.) dropwise. Stir for 15 min to form the acylium complex (solution often turns yellow/orange).

  • Substrate Addition: Dissolve the methoxy-arene (1.0 eq.) in minimal DCM. Add this solution dropwise over 30 minutes, maintaining internal temp

    
    .
    
    • Why? Slow addition prevents localized "hot spots" of excess Lewis acid which cause demethylation.

  • Reaction: Stir at

    
     for 2 hours. Monitor via TLC.
    
    • Critical Step: If conversion is low, warm to Room Temp (

      
      ) only. Do not reflux. 
      
  • Quench: Pour mixture slowly into a beaker of crushed ice/conc. HCl (10:1). Extract with DCM.

Protocol B: The "Soft Acid" Alternative ( or Triflate)

Best for: Highly sensitive polymethoxy substrates (e.g., veratrole, trimethoxybenzene).

  • Catalyst: Use Iron(III) Chloride (

    
    )  (5-10 mol% catalytic amount if using high heat, or stoichiometric if lower temp) OR Indium(III) Triflate  (1-5 mol%).
    
  • Conditions: These catalysts are "softer" and coordinate less strongly to the hard oxygen of the ether.

  • Procedure:

    • Mix Substrate (1.0 eq), Benzoyl Chloride (1.2 eq), and Catalyst in Nitromethane or DCM.

    • Heat to

      
       (these catalysts often require mild heat to activate the benzoyl chloride, but they do not cleave the ether at these temps).
      
    • Monitor conversion.[2][3][4][5] These reactions are often cleaner, with >95% selectivity for the acylated product.

Comparative Data: Catalyst Selectivity

CatalystLewis AcidityDemethylation RiskReactivity (Benzoylation)Recommended For

Hard / Very StrongHigh (esp. >25°C)HighSimple anisoles, cost-sensitive processes.

IntermediateModerateModeratePolymethoxy benzenes.

ModerateLowLowHighly activated substrates only.

Soft / StrongVery Low HighHigh-value intermediates; sensitive ethers.
Zeolite H-BEA Brønsted/Lewis MixVery LowModerateGreen chemistry; solvent-free attempts.

Frequently Asked Questions (FAQs)

Q: Can I use Boron Trifluoride Etherate (


) instead? 
A:  Generally, no. While 

is a common Lewis acid, it is often too weak to generate the benzoyl cation effectively from benzoyl chloride without elevated temperatures. However, it is excellent for Fries rearrangement, which is a side reaction you want to avoid here.

Q: Why does my workup form an emulsion? A: This is caused by aluminum salts precipitating as gelatinous


.
Fix:  Ensure your quenching solution is strongly acidic (HCl) to keep aluminum in the ionic 

state (soluble in water). If an emulsion forms, filter through a celite pad or add saturated brine.

Q: Is it better to add the catalyst to the acid chloride, or the substrate to the catalyst? A: Always generate the electrophile first. Add


 to the Benzoyl Chloride (in solvent) to form the acylium ion.[1] Then add the substrate. Adding 

directly to the methoxy-substrate allows the catalyst to coordinate to the ether oxygens immediately, "protecting" the ring from reaction and priming it for cleavage.

References

  • Mechanisms of Ether Cleavage

    • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685. Link

    • Explanation: Foundational text establishing the coordination-displacement mechanism of Lewis acids with ethers.
  • Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Milder Catalysts (Metallic Triflates)

    • C. G. Frost, et al. (2015).[6] Catalysis of the acylation of aromatic derivatives by metallic tosylates. CDP Innovation. Link

    • Context: Demonstrates the use of Indium and Bismuth salts to avoid side reactions in electron-rich arom
  • Zeolite Catalysis (Green Alternative)

    • El Berrichi, et al. (2005).[7] Acylation of anisole with benzoyl chloride over HBEA zeolite. Frontiers in Chemistry. Link

    • Context: Provides protocols for heterogeneous catalysis that completely eliminates demethyl
  • General Protocol Validation

    • BenchChem Application Notes. (2025).[1][8][9] Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene. Link

    • Context: Specific troubleshooting for polymethoxy substr

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Structural Elucidation of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone: A Comparative Analysis Centered on ¹H NMR Spectroscopy

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of development. 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, a sub...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of development. 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, a substituted aromatic ketone, presents a compelling case study for the application of modern analytical techniques. Its multifaceted structure, featuring distinct aromatic systems and functional groups, requires a robust and systematic approach for complete characterization.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. Moving beyond a mere procedural description, we will explore the causal relationships between molecular structure and spectral output. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary techniques such as ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights needed to select and integrate the most effective analytical methods for comprehensive molecular characterization.

Section 1: The Molecular Blueprint - Predicting the ¹H NMR Landscape

Before delving into experimental data, a rigorous examination of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. This predictive exercise is crucial for an informed and efficient analysis. The structure of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (C₁₆H₁₅ClO₂) reveals several distinct proton environments.[1]

The molecule comprises two aromatic rings linked by a ketone carbonyl group.

  • Ring A (Monosubstituted): This ring is attached to the chlorine atom. The chlorine atom is an electron-withdrawing group, which will deshield the aromatic protons, shifting their signals downfield (to higher ppm values).[2][3] Due to the para-substitution, we expect a characteristic AA'BB' system, which often appears as two distinct doublets.[2]

  • Ring B (Tetrasubstituted): This ring contains a methoxy group and two methyl groups. The methoxy group is a strong electron-donating group, which will shield nearby protons, causing an upfield shift (lower ppm values).[2][3] The two methyl groups are also weakly electron-donating. The protons on this ring are expected to appear as a singlet due to their symmetrical placement, with no adjacent protons to couple with.

  • Aliphatic Protons: The molecule contains three distinct aliphatic proton signals: one from the methoxy (-OCH₃) group and two from the methyl (-CH₃) groups. These will appear as sharp singlets in the upfield region of the spectrum.[4][5]

Based on this structural analysis, we can anticipate a total of five unique signals in the ¹H NMR spectrum.

Caption: Structure of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone with proton environments labeled.

Section 2: Deciphering the Spectrum - A Detailed ¹H NMR Analysis

While an actual experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate, predicted dataset based on empirical data from closely related structures, such as 4-chlorobenzophenone and 4-methoxybenzophenone.[6][7]

Table 1: Predicted ¹H NMR Data for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (in CDCl₃, 400 MHz)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A~ 7.75Doublet (d)2H~ 8.4Aromatic protons ortho to carbonyl (Ring A)
B~ 7.48Doublet (d)2H~ 8.4Aromatic protons ortho to Chlorine (Ring A)
C~ 7.50Singlet (s)2HN/AAromatic protons on Ring B
D~ 2.35Singlet (s)6HN/AMethyl protons (-CH₃) on Ring B
E~ 3.88Singlet (s)3HN/AMethoxy protons (-OCH₃) on Ring B

Analysis of Predicted Signals:

  • Signals A & B (Ring A): The two doublets around 7.75 and 7.48 ppm are characteristic of a para-substituted benzene ring.[2] The protons labeled 'A', being ortho to the electron-withdrawing carbonyl group, are more deshielded and thus appear further downfield compared to the 'B' protons, which are ortho to the chlorine atom.[3] The coupling constant of ~8.4 Hz is typical for ortho-coupling in aromatic systems.

  • Signal C (Ring B): The singlet at approximately 7.50 ppm, integrating to 2H, is assigned to the two equivalent aromatic protons on the highly substituted Ring B. Their chemical shift is influenced by the cumulative electronic effects of the methoxy and two methyl groups. The absence of splitting confirms they have no adjacent proton neighbors.[4]

  • Signal D (Methyl Protons): The singlet at ~2.35 ppm, with an integration value of 6H, is unequivocally assigned to the two equivalent methyl groups on Ring B. This chemical shift is typical for methyl groups attached to an aromatic ring.[5]

  • Signal E (Methoxy Protons): The singlet at ~3.88 ppm, integrating to 3H, corresponds to the methoxy group protons. The strong electron-withdrawing nature of the adjacent oxygen atom deshields these protons, shifting them downfield relative to the methyl protons.[5][8]

Section 3: A Comparative Framework of Analytical Techniques

While ¹H NMR provides a wealth of information about the proton framework, a multi-technique approach is essential for unambiguous structural confirmation.

Table 2: Comparison of Analytical Techniques for the Characterization of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and relative abundance.[2][9]High resolution, detailed structural information, non-destructive.Requires soluble sample, complex spectra for large molecules.
¹³C NMR Carbon skeleton, number and type of carbon environments.[10][11]Complements ¹H NMR, identifies quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times.[10]
FT-IR Presence of functional groups.[12][13][14]Fast, requires minimal sample preparation, good for identifying key bonds.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[13][14]High sensitivity, determines molecular formula.[15]Can be destructive, may not distinguish between isomers.

Synergistic Insights from a Multi-Technique Approach:

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum would confirm the carbon backbone of the molecule. We would expect to see signals for the carbonyl carbon (~195 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the methyl carbons (~21 ppm).[6][16][17] This technique is invaluable for confirming the presence and electronic environment of all carbon atoms, including quaternary carbons not visible in ¹H NMR.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would provide definitive evidence of the key functional groups. A strong, sharp absorption band around 1680-1700 cm⁻¹ would confirm the presence of the conjugated ketone carbonyl (C=O) group.[12][18][19] Additional characteristic bands would appear for the C-O-C stretch of the ether (~1250 cm⁻¹) and the C-Cl stretch (~1090 cm⁻¹).[19] Aromatic C-H stretches would be observed just above 3000 cm⁻¹.[20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight (274.74 g/mol ) and elemental composition (C₁₆H₁₅ClO₂).[1] Furthermore, the mass spectrum would exhibit a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, which is a definitive indicator of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[21] Fragmentation patterns could further corroborate the structure, likely showing cleavage at the bonds adjacent to the carbonyl group.[22][23]

Section 4: Protocol for High-Fidelity ¹H NMR Data Acquisition

Achieving a high-quality, interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.[24][25]

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[26] CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single residual solvent peak at 7.26 ppm.[2]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[25]

    • The final sample height in the tube should be approximately 5-6 cm.[26][27]

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and ensure it is spinning at the recommended rate (typically ~20 Hz).

    • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees (for quantitative accuracy, a 90-degree pulse can be used with a longer relaxation delay).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds (increase to 5 times the longest T1 for accurate integration).

      • Number of Scans: 8-16 scans. This is typically sufficient for a sample of this concentration.

      • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.

    • Integrate all signals to determine the relative number of protons for each.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl₃ (~0.7 mL) weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer insert 4. Insert & Spin transfer->insert lock 5. Lock on Solvent insert->lock shim 6. Shim Field lock->shim acquire 7. Acquire Data (8-16 Scans) shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase & Baseline Correction ft->phase calibrate 10. Calibrate Spectrum phase->calibrate analyze 11. Integrate & Analyze calibrate->analyze

Caption: Standard workflow for ¹H NMR analysis from sample preparation to spectral interpretation.

Conclusion

The structural elucidation of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone serves as an excellent paradigm for the power of ¹H NMR spectroscopy. Through a systematic analysis of chemical shifts, integration, and signal splitting, a detailed map of the proton framework can be constructed. However, for absolute and incontrovertible structural verification, particularly in regulated environments such as drug development, a holistic and synergistic approach is paramount. By integrating the complementary data from ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can build a self-validating system of evidence that confirms every aspect of the molecular structure, from the elemental composition and functional groups to the precise connectivity of the carbon and hydrogen skeleton. This integrated analytical strategy ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. [Link]

  • ChemHelper. ¹H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3102, Benzophenone. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • Michigan State University Max T. Rogers NMR Facility. Sample Preparation. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • EPFL. InfoSheet: NMR sample preparation. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • Schiffbauer, J. D., & Xiao, S. (2019). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Elements Magazine, 15(3), 173–178. [Link]

  • Humboldt-Universität zu Berlin. sample preparation. [Link]

  • A-Z Chemistry. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • Johnson, M. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]

  • Chen, J., et al. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. RSC Advances. [Link]

  • ResearchGate. ¹³C-NMR data of a benzophenone-derivate. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra. [Link]

  • ResearchGate. ¹³C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • ResearchGate. FT-IR spectrum of Crown ether, Aldehyde, and Ketone. [Link]

  • University of Wisconsin-Madison. IR Spectroscopy of Hydrocarbons. [Link]

  • ACS Publications. (2024, June 14). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. [Link]

  • Royal Society of Chemistry. Modern analytical techniques. [Link]

  • Chem 343. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • University College London. Chemical shifts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82719, 4-Chloro-4'-methoxybenzophenone. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • NIST WebBook. 4'-Chloro-2-hydroxy-4-methoxybenzophenone. [Link]

Sources

Comparative

Comparative Guide: HPLC Retention Behavior of Benzophenone Fungicide Intermediates

Executive Summary This technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) retention behaviors for benzophenone-class fungicide intermediates, with a specific focus on Metrafe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) retention behaviors for benzophenone-class fungicide intermediates, with a specific focus on Metrafenone and its structural analogs (e.g., hydroxy- and methoxy-substituted benzophenones).

Designed for analytical chemists and process engineers, this document moves beyond simple method listing. It dissects the physicochemical causality governing retention times—specifically the interplay between hydrophobic substitution (LogP), mobile phase pH, and stationary phase selection. We present a validated C18 protocol, a comparative retention dataset, and mechanistic visualizations to support method development and impurity profiling.

Core Experimental Protocol (Self-Validating System)

To ensure reproducibility across different laboratories, this protocol relies on System Suitability Parameters rather than absolute retention times, which vary by instrument.

Validated Method Parameters

This method is optimized for the separation of Metrafenone (LogP ~3.86) from more polar synthetic intermediates (e.g., hydroxylated benzophenones).

ParameterSpecificationRationale
Stationary Phase C18 (Octadecyl) , End-cappedProvides necessary hydrophobic interaction for non-polar benzophenones. End-capping reduces peak tailing for phenolic intermediates.
Column Dimensions 150 mm × 4.6 mm, 3.5 µm or 5 µmStandard geometry balances resolution (Rs > 2.0) with backpressure (< 200 bar).
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Acidic pH suppresses ionization of phenolic -OH groups (pKa ~7-8), keeping them neutral and retained.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and higher elution strength than Methanol, sharpening peaks for late-eluting Metrafenone.
Elution Mode Isocratic: 60:40 (B:A) or GradientIsocratic is preferred for QC to minimize baseline drift; Gradient (50% → 95% B) is required for impurity profiling.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV-Vis / DAD @ 285 nm The benzophenone carbonyl π-π* transition offers high sensitivity and specificity.
Temperature 30°C ± 1°CControlled temperature minimizes viscosity fluctuations and retention time drift.
Workflow Diagram

The following diagram illustrates the critical decision points in the analytical workflow, ensuring data integrity from sample prep to integration.

HPLC_Workflow Sample Sample Preparation (Dissolve in MeCN) Filter Filtration (0.22 µm PTFE) Sample->Filter Remove Particulates Inject Injection (10-20 µL) Filter->Inject Prevent Clogging Column Separation (C18 Column, 30°C) Inject->Column Mobile Phase Transport Detect Detection (UV @ 285nm) Column->Detect Elution Order: Polar -> Non-polar Data Data Analysis (Integration & SST) Detect->Data Signal Processing Data->Sample If SST Fails (Tailing > 1.5)

Figure 1: Step-by-step HPLC analytical workflow for benzophenone analysis. Note the feedback loop for System Suitability Testing (SST).

Comparative Analysis: Retention Behavior

The separation of benzophenone intermediates is governed primarily by hydrophobicity . The addition of polar groups (Hydroxyl, -OH) decreases retention, while non-polar groups (Methyl, -CH3; Bromo, -Br) increase retention.

Retention Time Hierarchy

The table below synthesizes experimental trends for Metrafenone and its common structural analogs.

CompoundStructure / SubstituentsPolarity (LogP approx)Predicted Retention (min)*Elution Order
2,4-Dihydroxybenzophenone (DHB) Two -OH groups (H-bond donors)High Polarity (~2.9)2.5 - 3.51 (Earliest)
2-Hydroxy-4-methoxybenzophenone (BP-3) One -OH, One -OCH3Medium Polarity (~3.7)4.5 - 5.52
Benzophenone (Unsubstituted) Core aromatic scaffoldNon-polar (~3.2)6.0 - 7.03
Metrafenone 3-Br, multiple -OCH3, -CH3Very Non-polar (~3.9)8.5 - 10.04 (Latest)

*Note: Retention times are estimates based on a standard C18 isocratic run (60% ACN). Absolute times will vary by column length and flow rate.

Mechanistic Insight: Why this Order?
  • DHB (Early Elution): The two hydroxyl groups can hydrogen bond with the aqueous component of the mobile phase. This increases its solubility in the mobile phase, causing it to travel faster through the column.

  • Intramolecular Hydrogen Bonding (The "Ortho" Effect): In BP-3 and Metrafenone , substituents ortho to the carbonyl group often form intramolecular hydrogen bonds. This "hides" the polar proton from the solvent, making the molecule effectively more hydrophobic than predicted, slightly increasing retention compared to para isomers.

  • Metrafenone (Late Elution): Despite having methoxy oxygens, the bulky bromine atom and methyl groups create significant hydrophobic surface area. The molecule interacts strongly with the C18 alkyl chains via Van der Waals forces.

Separation Mechanism Diagram

This diagram visualizes the molecular interactions occurring inside the column.

Separation_Mechanism MobilePhase Mobile Phase (Polar: Water/ACN) DHB DHB (2,4-OH) Hydrophilic Interaction MobilePhase->DHB H-Bonding pulls into MP (Fast Elution) StationaryPhase Stationary Phase (Non-Polar: C18 Chains) Metrafenone Metrafenone Hydrophobic Interaction StationaryPhase->Metrafenone Van der Waals holds on SP (Slow Elution)

Figure 2: Mechanistic competition between Mobile Phase (MP) and Stationary Phase (SP). DHB favors MP; Metrafenone favors SP.

Troubleshooting & Optimization

When analyzing benzophenone intermediates, specific challenges often arise. Use this guide to diagnose issues.

Peak Tailing on Hydroxy-Benzophenones
  • Symptom: The DHB or BP-3 peak has a "tail" (Asymmetry factor > 1.2).

  • Cause: Free silanol groups on the silica support interacting with the phenolic -OH.

  • Solution:

    • Lower pH: Ensure mobile phase pH is < 3.0 (using Formic or Phosphoric acid) to protonate silanols.

    • Column Choice: Switch to a "high-purity" or "hybrid" silica column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus) designed to minimize silanol activity.

Co-elution of Isomers
  • Symptom: 2-hydroxy and 4-hydroxy isomers elute together.

  • Solution: Switch from a C18 column to a Phenyl-Hexyl or Biphenyl column. These columns utilize

    
     interactions with the benzophenone aromatic rings. The steric position of the substituents (ortho vs para) alters the 
    
    
    
    -cloud accessibility, often providing better selectivity for structural isomers than simple hydrophobicity (C18).

References

  • U.S. EPA. (2001). Metrafenone & Degradate Environmental Chemistry Method. Link

  • SIELC Technologies. (2018). Separation of Metrafenone on Newcrom R1 HPLC column. Link

  • National Institutes of Health (NIH). (2017). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite. Link

  • Helix Chromatography. HPLC Methods for analysis of Benzophenone. Link

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

[1] Executive Safety Summary Chemical Identity: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Primary Application: Pharmaceutical intermediate (often linked to Fenofibrate synthesis) Physical State: Solid (Pale green to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Chemical Identity: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Primary Application: Pharmaceutical intermediate (often linked to Fenofibrate synthesis) Physical State: Solid (Pale green to white crystalline powder) Core Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Aquatic Toxin.[1]

The Scientist’s Perspective: As researchers, we often treat intermediates with less reverence than final APIs. This is a mistake. This compound is a halogenated benzophenone derivative.[2] While its acute toxicity may appear moderate compared to cytotoxins, its lipophilic nature facilitates skin absorption, and its structural class suggests potential photosensitization. The primary operational risk is static-charged dust during weighing, which can contaminate workspace surfaces and lead to inadvertent dermal exposure hours after the experiment concludes.[1]

Risk Assessment & PPE Matrix

Effective safety is not about wearing more gear; it is about wearing the right gear based on chemical behavior.

The "Why" Behind the Selection
  • Glove Selection (Nitrile vs. Latex): Latex is permeable to many aromatic ketones. Nitrile provides superior chemical resistance. However, once this solid is dissolved in organic solvents (DCM, Ethyl Acetate), the solvent's permeation rate dictates the glove choice.[1]

  • Respiratory Protection: As a solid, the inhalation risk comes from airborne particulates. Engineering controls (Fume Hood) are primary. If weighing outside a hood (not recommended), a P100 is required, not just an N95, to capture fine particulates effectively.[1]

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer)Inner: 4 mil nitrile (Inspection layer).[1] Outer: 5-8 mil nitrile (Sacrificial layer). Why: Prevents micro-pinhole exposure. Change immediately upon solvent splash.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary containment. If hood is unavailable, use Half-face respirator with P100 cartridges . Note:[1] Surgical masks offer ZERO protection against chemical vapors.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity.
Body Lab Coat (Tyvek® or Cotton/Poly) + Sleeves Wrist gaps are the #1 exposure point. Use disposable Tyvek sleeves over lab coat cuffs to bridge the glove-coat gap.

Operational Protocol: Safe Handling Lifecycle

This protocol is designed to minimize static discharge and dust generation, the two most common failure modes when handling dry organic intermediates.

Phase A: Preparation & Weighing[1]
  • Static Control: Place an ionizing bar or anti-static gun near the balance if available. Dry benzophenone powders are prone to static cling, causing "jumping" of particles.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Damping: If the synthesis allows, pre-wet the receiving flask with the reaction solvent before adding the solid. This captures dust immediately upon transfer.

Phase B: Solubilization & Transfer
  • Dissolution: Add solvent slowly down the side of the vessel to wash residual powder into the solution.

  • Visual Check: Inspect the neck of the flask. Halogenated benzophenones often adhere to glass joints. Wipe the joint with a solvent-dampened Kimwipe (held with forceps) before sealing.[1]

Phase C: Decontamination (The "Red Zone")[1]
  • Solvent Selection: Benzophenones are poorly soluble in water. Do not use soap and water initially.

  • Primary Decon: Wipe surfaces with Ethanol or Acetone first to solubilize residues.

  • Secondary Decon: Follow with a surfactant (soap/water) wash to remove the solvent residue.

Visual Workflow: The Safety Loop

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks that are often skipped.

SafetyWorkflow Start START: Material Retrieval RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck HoodYes Eng. Control: Verify Velocity (80-100 fpm) RiskCheck->HoodYes Yes HoodNo STOP: Respiratory PPE (P100 Required) RiskCheck->HoodNo No PPE_Don Don PPE: Double Nitrile + Goggles + Sleeves HoodYes->PPE_Don HoodNo->PPE_Don After Donning Respirator Handling Handling Phase: 1. Anti-static measures 2. Weighing 3. Solvent Addition PPE_Don->Handling Waste Disposal: Segregate -> Halogenated Waste Handling->Waste Decon Decontamination: 1. Acetone Wipe 2. Soap/Water Wash Waste->Decon End END: Doffing & Hand Wash Decon->End

Figure 1: Operational safety workflow emphasizing engineering controls and decontamination sequences.

Disposal & Emergency Response

Waste Segregation

This compound contains a halogen (Chlorine). It must not be disposed of in general organic waste if your facility separates Halogenated vs. Non-Halogenated solvents.

  • Correct Stream: Halogenated Organic Waste.

  • Container Labeling: Clearly mark "Benzophenone Derivative - Irritant."

Emergency Procedures
  • Skin Contact:

    • Do not scrub. Scrubbing drives the chemical deeper into the dermis.

    • Flush with lukewarm water for 15 minutes.

    • Consult SDS.[3] If redness persists, seek medical attention (dermatitis risk).

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (solvent or water) to dampen.

    • Scoop into a waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82719, 4-Chloro-4'-methoxybenzophenone (Structural Analog Safety Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Powders. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
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